Product packaging for zirconium carbide(Cat. No.:CAS No. 12020-14-3)

zirconium carbide

Cat. No.: B1172143
CAS No.: 12020-14-3
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Description

Zirconium Carbide (ZrC) is an ultra-high-temperature ceramic (UHTC) valued in research for its exceptional combination of a very high melting point (~3530 °C), high strength, good thermal and electrical conductivity, and excellent corrosion resistance . Its crystal structure is a sodium chloride (rock-salt) type, and it is notable for existing stably over a wide range of non-stoichiometric compositions (ZrCx, where x can vary), which directly influence its thermophysical properties . Key Research Areas and Applications: • Nuclear Energy Research: ZrC is a leading candidate for advanced nuclear fuel coatings, particularly in TRISO (Tristructural Isotropic) fuel particles for high-temperature reactors (HTRs). Its value lies in its high melting point, good resistance to fission product attack, and low neutron absorption cross-section . It is also investigated as a refractory coating and an oxygen-gettering layer . • Aerospace and Hypersonics: As a monolithic ceramic or in composites (e.g., C/C-ZrC), ZrC is studied for use in extreme environments such as wing leading edges and rocket propulsion systems. Its key attributes include high-temperature strength retention, fracture toughness, and thermal conductivity . • Advanced Materials and Manufacturing: Research utilizes ZrC as a hardening phase in cemented carbides and ceramic composites to improve wear resistance, strength, and high-temperature creep performance . It is also used in the development of heating elements, kiln furniture, and wear-resistant coatings for operation under high-temperature vacuum conditions . Handling and Compliance: This material is classified as a flammable solid . It is offered For Research Use Only (RUO). This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12020-14-3

Molecular Formula

ZrC

Synonyms

Monozirconium monocarbide

Origin of Product

United States

Synthesis Methodologies for Zirconium Carbide

Powder Synthesis Approaches

Carbothermal reduction is a prevalent and traditional method for synthesizing zirconium carbide powder. princetonpowder.com This process involves the high-temperature reaction of a zirconium oxide (zirconia, ZrO₂) source with a carbon source, typically carbon black or graphite (B72142). princetonpowder.comresearchgate.netnanorh.com The fundamental reaction is:

ZrO₂(s) + 3C(s) → ZrC(s) + 2CO(g) dtic.mil

This reaction is generally carried out in a vacuum or an inert atmosphere to prevent oxidation and is highly endothermic, requiring temperatures often exceeding 1600°C. researchgate.netresearchgate.net

Solution-based processing methods have been developed to enhance the homogeneity of the reactants at a molecular level, which can lower the reaction temperature and yield finer particle sizes. dtic.mil In one such approach, an aqueous solution of zirconium acetate (B1210297) and sucrose (B13894) is used, with polyvinyl pyrrolidone (PVP) acting as a binder to create a precursor. rsc.org This precursor is then pyrolyzed and subjected to carbothermal reduction at temperatures between 1600–1650°C to form nanocrystallized ZrC powders with particle sizes in the range of 50–100 nm. rsc.org The use of solution-derived precursors can significantly reduce the synthesis temperature to as low as 1400°C. researchgate.netscientific.net

The C/ZrO₂ molar ratio in the precursor is a critical parameter that can be controlled to influence the stoichiometry of the resulting this compound. dtic.mil A limited amount of residual free carbon can be beneficial, as it can prevent particle coarsening and lead to the formation of non-stoichiometric ZrC₁₋ₓ. rsc.org

Table 1: Comparison of Carbothermal Reduction Parameters and Resulting ZrC Powder Characteristics

Zirconium Source Carbon Source Synthesis Temperature (°C) Resulting Particle/Crystallite Size Reference
Zirconium Acetate Sucrose 1600-1650 50-100 nm rsc.org
Zirconium n-propoxide Ethylene glycol/1,4-benzenediol <1500 50-130 nm dtic.mil
Zirconium Oxychloride Phenolic Resin ~1400 <200 nm researchgate.net

The internal gelation process, often combined with carbothermal reduction, is a sophisticated technique for producing spherical this compound particles, or microspheres. osti.govornl.gov This method is particularly valuable for applications requiring uniform, flowable powders, such as in the fabrication of nuclear fuel kernels. osti.gov

The process begins with a solution containing a zirconium salt, such as zirconyl nitrate, and carbon precursors. ornl.govosti.gov This solution is then introduced into a hot, immiscible liquid, which triggers the gelation of the droplets into spherical particles. A subsequent carbothermic reduction step converts the gelled microspheres into this compound. ornl.gov

Microfluidic systems can be employed to precisely control the size of the initial droplets, leading to the production of highly uniform microspheres. ornl.govosti.gov For instance, using a solution of zirconyl nitrate, urea (B33335), hexamethylenetetramine, and a dispersed carbon source, it is possible to produce this compound kernels with an average diameter of 28 μm after carbothermic reduction at 2073 K. ornl.gov The internal gelation process has been shown to yield microspheres with a narrow grain size distribution (40-320 nm) and low internal strain, indicating a homogeneous microstructure. osti.gov However, this method can sometimes result in the presence of excess, unreacted carbon within the microspheres. osti.gov

In some variations, fructose (B13574) has been used as both a chelating agent and a carbon source in the internal gelation process to prepare ZrC-ZrO₂ composite microspheres. x-mol.com This approach can yield composites with a high ZrC content of up to 60 wt%. x-mol.com

The pyrolysis of preceramic polymers offers a versatile route to synthesize this compound, often in the form of composites or coatings. This bottom-up approach involves the synthesis of a zirconium-containing polymer, which is then thermally decomposed (pyrolyzed) in an inert atmosphere to yield a ceramic residue. nih.govresearchgate.net

A variety of zirconium-containing polymers have been developed for this purpose. For example, polyzirconoxanesal (PZS), synthesized from zirconium oxychloride octahydrate, acetylacetone, and salicyl alcohol, is soluble in common organic solvents and can be pyrolyzed at 1300°C to produce nanosized ZrC with a spherical morphology and particle sizes of 20-100 nm. ccspublishing.org.cn Other approaches have involved the synthesis of poly-yne carbosilane copolymers with zirconium moieties, which yield ZrC/SiC/C ternary composites upon pyrolysis at 1400°C. rsc.org

The macromolecular structure of the preceramic polymer significantly impacts the ceramization process and the final ceramic yield. nih.gov For instance, hyperbranched Zr-containing polycarbosilanes have shown higher ceramic yields compared to their linear counterparts. nih.gov The presence of zirconium in the polymer precursor can also influence the final composition of the ceramic, for example, by consuming free carbon to form ZrC at high temperatures. nih.gov

The pyrolysis process itself is a critical step. Typically, the polymer is heated to temperatures between 800°C and 1650°C. researchgate.netceramic-science.com At lower temperatures, an amorphous ceramic is formed, which then crystallizes into this compound at higher temperatures. nih.govceramic-science.com For example, pyrolysis of a precursor synthesized from phenol (B47542) and zirconium tetrachloride at 800°C in argon, followed by heating in a vacuum, can yield ZrC powders with an average grain size of less than 30 nm. researchgate.net

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a rapid and energy-efficient method for producing ceramic powders. The process utilizes a strong exothermic reaction that, once initiated, propagates through the reactant mixture in the form of a combustion wave, converting it into the desired product. ipme.rucore.ac.uk

ZrO₂(s) + C(s) + 2Mg(s) → ZrC(s) + 2MgO(s)

The magnesium oxide (MgO) byproduct is subsequently removed by leaching with an acid, such as hydrochloric acid, to obtain pure ZrC powder. tandfonline.comamse.org.cn

The stoichiometry of the reactants, particularly the amount of the reducing agent, is a critical parameter. Studies have shown that an optimal amount of magnesium, often around 110% of the stoichiometric requirement, leads to the most efficient synthesis of ZrC. researchgate.nettandfonline.com The combustion temperature in these systems can reach nearly 2000 K. researchgate.net

The SHS method can produce fine ZrC powders, with particle sizes reported to be around 320 nm. tandfonline.comtandfonline.com The process can be further enhanced by mechanical activation of the reactants prior to synthesis, which can lower the ignition temperature of the SHS reaction. amse.org.cn Aluminum can also be used as a reducing agent or as a diluent to control the reaction and inhibit the coarsening of the ZrC particles, leading to nanoscale products. ipme.ruiaea.org

Preceramic Polymer Pyrolysis Routes

Consolidation and Densification Techniques

Once this compound powder has been synthesized, it must be consolidated into a dense, solid component. Due to its high melting point and strong covalent bonding, achieving full densification of ZrC is challenging and typically requires high temperatures and pressures.

Spark Plasma Sintering (SPS) Mechanisms and Kinetics

Spark plasma sintering (SPS) is an advanced consolidation technique that has proven highly effective for densifying this compound powders. nanorh.comrroij.com SPS utilizes a pulsed direct current and uniaxial pressure to rapidly heat and consolidate the powder. This method offers several advantages over conventional techniques like hot pressing, including lower sintering temperatures and shorter processing times, which helps in retaining a fine-grained microstructure. mdpi.comresearchgate.net

During SPS, the pulsed current generates spark discharges between powder particles, leading to localized heating, surface cleaning, and enhanced diffusion. This, combined with the applied pressure, promotes rapid densification. rroij.comresearchgate.net Studies have shown that near-fully dense ZrC can be achieved at temperatures around 1750-2100°C with applied pressures of 30-65 MPa. mdpi.comnih.gov

The densification of ZrC during SPS is often described by power-law creep models. researchgate.netdntb.gov.ua The kinetics of the process are influenced by factors such as temperature, pressure, and the characteristics of the starting powder. The densification mechanism can change during the sintering process, with different stages being controlled by different creep mechanisms, such as grain boundary sliding and dislocation glide. rroij.comresearchgate.net

Comparative studies between SPS and conventional hot pressing have shown that SPS results in lower activation energy for densification, indicating that the electric current plays a significant role in enhancing the process beyond simple Joule heating. mdpi.comresearchgate.netosti.gov The strain rate sensitivity is also higher in SPS, contributing to more efficient densification. mdpi.comresearchgate.net

Table 2: Key Parameters and Findings in Spark Plasma Sintering of this compound

Starting Material Sintering Temperature (°C) Applied Pressure (MPa) Relative Density Achieved Key Findings Reference
Micron-grade ZrC 2100 65 >98% High density achieved in 3 minutes. mdpi.com
Submicrometric ZrCₓOᵧ ~2000 - Fully sintered Oxygen and vacancies enhance densification kinetics. nih.gov
Commercial ZrC 1650-2100 - - Densification associated with grain boundary sliding and dislocation glide. researchgate.net
Micron-sized ZrC - - - SPS shows lower activation energy and higher strain rate sensitivity than hot pressing. mdpi.comresearchgate.net

Conventional Hot Pressing Methodologies

Conventional hot pressing is a powder metallurgy process used to densify this compound powders into solid components. This technique involves the simultaneous application of external pressure and high temperature in a controlled environment. The densification of ZrC is challenging due to its strong covalent bonding and low self-diffusion coefficients, which necessitates high sintering temperatures, often exceeding 2000°C, and significant applied pressure. mst.eduresearchgate.net

The process typically begins with ZrC powder, which is placed into a graphite die. This assembly is then heated, often by induction or resistance heating, while a uniaxial pressure is applied via plungers. Temperatures for hot pressing pure ZrC can range from 1900°C to 2300°C to achieve densities greater than 93%. azom.com For instance, applying a pressure of 30 MPa at a temperature of 2000°C for one hour can result in a dense ZrC sample. researchgate.net In another study, hot pressing at 1900 °C with a uniaxial pressure of 55 MPa for 60 minutes was performed. mdpi.com Reactive hot pressing (RHP) has also been shown to achieve better densification at lower temperatures, such as 1200 °C, compared to conventional methods. cambridge.org

The resulting microstructure of hot-pressed ZrC is influenced by the processing parameters. For example, hot-pressed specimens can exhibit a porous structure with noticeable inter-particle contacts and minimal grain coarsening. mdpi.com The final density and grain size are critical factors that determine the mechanical properties of the sintered component.

Table 1: Parameters for Conventional Hot Pressing of this compound

Parameter Value Reference
Temperature Range 1900°C - 2300°C azom.com
Pressure 30 MPa - 65 MPa researchgate.netnih.gov
Holding Time 60 minutes - 3 minutes mdpi.com
Resulting Density >93% of theoretical azom.com
Starting Material Micron-sized ZrC powder mdpi.com

Sintering Aids and Their Influence on Densification

To overcome the challenges of densifying pure this compound, sintering aids are often incorporated into the powder mixture. These additives can lower the required sintering temperature and pressure, enhance densification, and refine the microstructure of the final ceramic. The selection of a suitable sintering aid is crucial as it can significantly influence the properties of the ZrC-based composite.

Sintering aids for ZrC can be broadly categorized as metallic, oxide, or other ceramic compounds. Metallic additions like zirconium (Zr) and zirconium hydride (ZrH2) can improve densification and allow for the control of the carbon-to-zirconium (C/Zr) ratio. mst.edu Additions of carbon in the form of graphite can also enhance densification by removing surface oxides from the initial powders. mst.edusciopen.com However, excess carbon can be detrimental as it reduces carbon vacancies, which are beneficial for densification. mst.edu

Other ceramic additives have been extensively researched. For example, the addition of molybdenum disilicide (MoSi2) has been shown to significantly enhance the densification of ZrC through the formation of a liquid phase during sintering. researchgate.netmdpi.com With just 2.5 vol% MoSi2, a relative density of 99.1% was achieved at a sintering temperature of 1850°C via pressureless sintering. mdpi.com Similarly, titanium carbide (TiC) additions effectively promote the densification of ZrC by forming a (Zr,Ti)C solid solution. tandfonline.com The use of additives like zirconium diboride (ZrB2) can also lead to low porosity levels at around 2100°C. azom.com Oxide additives such as yttria-stabilized zirconia have also been used to lower sintering temperatures in hot pressing. nih.gov

Table 2: Influence of Various Sintering Aids on this compound Densification

Sintering Aid Effect on Densification Mechanism Reference
Zirconium (Zr), Zirconium Hydride (ZrH2) Improved densification, control of C/Zr ratio Zr source mst.edu
Graphite (C) Increased densification Removal of surface oxides mst.edusciopen.com
Molybdenum Disilicide (MoSi2) Enhanced densification at lower temperatures Liquid phase formation researchgate.netmdpi.com
Titanium Carbide (TiC) Promoted densification Solid solution formation tandfonline.com
Zirconium Diboride (ZrB2) Reduced porosity Sintering enhancement azom.com
Yttria-stabilized Zirconia Lowered sintering temperature Oxide additive effect nih.gov

Control of Porosity during Consolidation

The control of porosity is a critical aspect of consolidating this compound, as the level and nature of porosity significantly impact its mechanical and thermal properties. For applications requiring high strength and hardness, achieving near-full densification with minimal porosity is the primary goal. Conversely, for applications like thermal insulation in nuclear thermal propulsion, a controlled amount of porosity is desirable to decrease thermal conductivity. nasa.govaiaa.org

Several strategies can be employed to control porosity during the consolidation of ZrC. One approach is the use of pore-formers. In this method, materials like Teflon or nylon are mixed with the ZrC powder before hot pressing. osti.gov These pore-formers decompose and are removed during subsequent heat treatment, leaving behind a porous structure. The amount and size of the porosity can be tailored by adjusting the formulation of the initial mixture and the pressing parameters. osti.gov

Another method involves the manipulation of the sintering process itself. Techniques like binder jet additive manufacturing can produce ZrC components with inherent porosity, typically around 40% (60% theoretical density). nasa.govaiaa.org The final porosity can be controlled by optimizing the heat treatment schedule, including the sintering temperature and hold time. aiaa.org

The stoichiometry of the this compound also plays a role. It has been observed that increased carbon vacancies (a lower C/Zr ratio) can lead to a higher final density in the resulting ceramic. mst.edu Furthermore, the initial particle size of the ZrC powder is a crucial factor; decreasing the particle size from microns to nanometers, often through processes like high-energy ball milling, can improve sinterability and lead to lower porosity in the final product. researchgate.net Direct foaming methods using zirconia sols have also been developed to create ZrC foams with controlled pore sizes ranging from 40 to 500 μm. d-nb.info

Deposition and Coating Technologies

This compound coatings are vital for enhancing the surface properties of components used in demanding environments. These coatings provide excellent wear resistance, thermal protection, and chemical stability. nanorh.compacificparticulatematerials.com Various deposition techniques are employed to create thin films and layers of ZrC, each offering distinct advantages in terms of coating characteristics and process parameters.

Chemical Vapor Deposition (CVD) of this compound Layers

Chemical Vapor Deposition (CVD) is a widely used method for producing high-purity, uniform, and dense this compound coatings. mst.edu The process involves the chemical reaction of volatile precursor gases on a heated substrate surface, leading to the deposition of a solid film. For ZrC, the precursors typically consist of a zirconium source, such as a zirconium halide, and a carbon source, which is usually a hydrocarbon. mst.edusci-hub.se

A common precursor system for ZrC CVD is the mixture of zirconium tetrachloride (ZrCl4), a hydrocarbon like methane (B114726) (CH4) or propylene (B89431) (C3H6), and hydrogen (H2) as a reducing agent, often with an inert carrier gas like argon (Ar). sci-hub.seresearchgate.netsciepub.com The deposition is typically carried out at temperatures ranging from 1050°C to 1650°C. researchgate.netiaea.org The reaction can be generalized as:

ZrX₄ + CH₄ + 2(1 - x) H₂ → ZrCₓ + 4HX (where X = Cl, I, Br) mst.edu

The deposition temperature is a critical parameter that influences the morphology, carbon content, and growth rate of the ZrC layer. researchgate.netscielo.org.za For instance, as the deposition temperature increases from 1050°C to 1250°C, the morphology of the ZrC coating can change from a loose spherical structure to a denser, cauliflower-like, and then to a glassy structure. sci-hub.seresearchgate.net The deposition rate and the amount of free carbon in the coating also tend to increase with higher temperatures. researchgate.netscielo.org.za The flow rates of the precursor gases, particularly the C/Zr ratio and the H2 concentration, also significantly affect the surface morphology and composition of the coating. researchgate.netiaea.org

Table 3: Typical Parameters for CVD of this compound

Parameter Value/Type Reference
Zirconium Precursor Zirconium tetrachloride (ZrCl4) researchgate.netsciepub.com
Carbon Precursor Methane (CH4), Propylene (C3H6) sci-hub.seresearchgate.netsciepub.com
Deposition Temperature 1050°C - 1650°C researchgate.netiaea.org
Carrier/Reducing Gas Argon (Ar), Hydrogen (H2) researchgate.netsciepub.com
Resulting Morphology Spherical, Cauliflower, Glassy sci-hub.seresearchgate.net

Plasma Vapor Phase Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films and coatings. In contrast to CVD, PVD processes involve the physical transfer of material from a source (target) to a substrate without chemical reactions. These techniques are valued for their ability to deposit coatings at lower temperatures than CVD. For this compound, PVD methods like sputtering are commonly employed. nanorh.comazom.com

Sputtering involves bombarding a ZrC target with energetic ions, typically from an inert gas plasma like argon. This bombardment ejects atoms from the target, which then travel through the vacuum chamber and deposit onto the substrate, forming a thin film. nanorh.comsamaterials.com RF (Radio Frequency) sputtering is often favored for depositing ZrC as it can be used with electrically insulating or poorly conductive targets and substrates. samaterials.com

PVD techniques can produce dense and smooth ZrC films. For example, ion beam sputtering has been used to deposit ZrC thin films with a density of 6.51 g/cm³, which is close to the bulk density, and a surface roughness of less than 1 nm. aip.orgaip.org PVD-deposited ZrC coatings are used in applications requiring high hardness and wear resistance, such as on cutting tools and roller contacts. rsc.org Zirconium-based PVD coatings, including zirconium nitride (ZrN) and zirconium carbonitride (ZrCN), are also used for their aesthetic qualities, offering a range of metallic colors. vaportech.com

Formation of this compound Coatings and Thin Films

The formation of this compound coatings and thin films is a critical technology for a wide array of advanced applications, including wear-resistant surfaces, thermal barriers, and materials for nuclear reactors. azom.comnanorh.comazom.com The properties of these films are highly dependent on the deposition method and the process parameters used.

Both CVD and PVD are primary methods for creating these coatings. pacificparticulatematerials.comazom.com CVD is particularly effective for coating complex shapes and for applications where high purity is paramount, such as the ZrC layer on TRISO nuclear fuel particles. mst.eduazom.com The process allows for the formation of coatings with varying stoichiometries by controlling the gas flow rates. mst.edu

PVD techniques, such as magnetron sputtering and ion beam sputtering, offer the advantage of lower deposition temperatures and the ability to create very smooth films. sci-hub.seaip.org These methods are suitable for producing wear-resistant coatings on tools and components where high temperatures from CVD might be detrimental to the substrate material. nanorh.com For instance, ZrC thin films have been grown on silicon wafers using ion beam sputtering at room temperature. aip.org

The ultimate application dictates the choice of deposition technique and the desired film characteristics. For optical applications, the smoothness and density of the film are critical, making ion beam sputtering an attractive option. aip.org For high-temperature structural applications, the thermal stability and uniformity provided by CVD are often preferred. scielo.org.za Research continues to explore and refine these deposition technologies to further enhance the performance and expand the applications of this compound coatings and thin films.

Nanostructured this compound Fabrication

The fabrication of this compound (ZrC) at the nanoscale allows for the development of materials with enhanced properties compared to their bulk counterparts. Methods for producing nanostructured ZrC, such as nanofibers and microspheres, leverage advanced chemical and materials engineering principles to control size, morphology, and purity.

Synthesis of this compound Nanofibers

This compound nanofibers are primarily synthesized through electrospinning followed by a high-temperature carbothermal reduction process. researchgate.netresearchgate.net This technique allows for the production of continuous, long fibers with diameters in the nanometer range.

The process begins with the preparation of a spinning solution containing a zirconium precursor, a carbon source, and a spinning aid. researchgate.net Poly(vinyl alcohol) and polyacrylonitrile (B21495) (PAN) are common spinning aids. researchgate.netkab.ac.ug The zirconium source can be a polymer like polyzirconoxane (PZO), while the carbon source can be the spinning polymer itself or an additive like sucrose or phenolic resin. researchgate.net

This precursor solution is then electrospun, where a high voltage is applied to draw the solution into fine fibrous jets that solidify to form "as-spun" or "green" fibers. researchgate.net These precursor fibers are a composite of the zirconium compound and the carbon-containing polymer.

Finally, the as-spun fibers undergo carbothermal reduction. This involves heating the fibers to high temperatures, typically between 1300°C and 1600°C, in an inert argon atmosphere. researchgate.netresearchgate.net During this step, the polymer decomposes to provide carbon, which then reacts with the zirconium compound to form crystalline this compound nanofibers. researchgate.net The final morphology and composition of the nanofibers can be controlled by adjusting the precursors and process parameters. For instance, using only PAN as a carbon source can result in core-shell structured nanofibers, whereas adding sucrose can produce more homogeneous fibers composed of uniform nano-sized ZrC crystals. researchgate.net

Table 1: Research Findings on this compound Nanofiber Synthesis

Zirconium Precursor Carbon Source(s) Spinning Aid Carbothermal Reduction Temperature Resulting Fiber Characteristics
Polyzirconoxane (PZO) Polyacrylonitrile (PAN), Sucrose Polyacrylonitrile (PAN) 1400 °C Homogeneous nanofibers with uniform nano-sized ZrC crystals. researchgate.net
Polyzirconoxane (PZO) Polyacrylonitrile (PAN) Polyacrylonitrile (PAN) 1400 °C Core-shell structured nanofibers. researchgate.net
Zirconium-containing polymer (from Polyzirconoxane and Salicyl alcohol) Polymer itself None (direct electrospinning) 1300 °C Nanofibers with a diameter of ~200 nm and dispersed nanoscale ZrC particles. researchgate.net

Production of this compound Microspheres

This compound microspheres are often fabricated using solution-based methods like internal gelation, followed by carbothermal reduction. aip.orgornl.govosti.gov This approach is particularly useful for creating spherical particles with controlled size and microstructure.

The internal gelation process starts with an aqueous solution, or "broth," containing a zirconium source, such as zirconyl nitrate, along with gelling agents like urea and hexamethylenetetramine, and a dispersed carbon source. ornl.govcornell.edu This solution is then introduced as droplets into a hot, immiscible oil bath. The heat causes the gelling agents to decompose, raising the pH of the droplets internally and uniformly, which leads to the precipitation and formation of solid, spherical gelled particles.

These gelled microspheres, containing zirconium and carbon precursors, are then subjected to carbothermal reduction at high temperatures, for example, 1550 °C or higher, in an inert or controlled atmosphere. ornl.govcornell.edu During this heating process, the precursors are converted into this compound. The composition of the atmosphere, such as using argon with a small percentage of carbon monoxide, can help refine the microstructure of the final ceramic microspheres. cornell.edu

This method has been successfully used to produce ZrC microspheres with average diameters in the micron range (e.g., 28 μm), while the internal structure consists of grains with sizes on the nanoscale (e.g., 40-320 nm). ornl.govosti.gov One challenge in this synthesis route is the potential for excess free carbon to remain in the final product, resulting in a hypostoichiometric ZrC phase. osti.gov

Table 2: Research Findings on this compound Microsphere Synthesis

Synthesis Method Zirconium Precursor Carbon Source Gelling Agents Heat Treatment Conditions Resulting Sphere Characteristics
Internal Gelation & Microfluidics Zirconyl nitrate Dispersed carbon (Cabot's TPX-101) Urea, Hexamethylenetetramine Carbothermic reduction at 2073 K (1800 °C) in ultra-high purity argon. ornl.gov Average diameter of 28 μm. ornl.gov
Internal Gelation Zirconium source from broth with C/Zr ratio of 3 Carbon from broth Not specified 1550 °C for 4 hours in argon with 5% CO. cornell.edu Crack-free microspheres with uniform microstructure. cornell.edu
Internal Gelation Not specified Excess carbon from synthesis Not specified Not specified Grain size of 40-320 nm; contained excess carbon. osti.gov

Microstructural Evolution and Control in Zirconium Carbide Systems

Crystallographic Structure and Phase Stability of Zirconium Carbide

The crystallographic structure of this compound is the foundation of its physical and chemical behaviors. This section delves into the specifics of its structure, the effects of composition on its stability, its behavior in multi-component systems, the phenomenon of vacancy ordering, and its response to high-pressure environments.

Rock-Salt Structure Analysis

This compound crystallizes in a face-centered cubic (FCC) lattice, specifically the rock-salt (NaCl or B1) structure. encyclopedia.pubrsc.org In this arrangement, zirconium atoms occupy the corners and face centers of the cubic unit cell, while carbon atoms are situated in the octahedral interstitial sites. rsc.org The bonding in ZrC is a complex mixture of covalent, metallic, and ionic characteristics. hpstar.ac.cn Strong covalent bonds between zirconium (Zr-4d) and carbon (C-2p) atoms are responsible for the material's high melting point and hardness. encyclopedia.pubrsc.org Additionally, metallic bonding between zirconium atoms (Zr-Zr) contributes to its thermal and electrical conductivity, which is comparable to that of zirconium metal. encyclopedia.pubrsc.org Notably, direct carbon-carbon bonds are not observed in this structure. encyclopedia.pub

The lattice parameter of the conventional cubic cell of stoichiometric ZrC is approximately 4.71 Å. materialsproject.org Within this structure, each zirconium ion (Zr⁴⁺) is coordinated with six carbon ions (C⁴⁻), forming ZrC₆ octahedra. Similarly, each carbon ion is surrounded by six zirconium ions, creating CZr₆ octahedra. These octahedra are interconnected by sharing corners and edges without any tilting. materialsproject.org

Influence of Stoichiometry on Phase Transitions

A key characteristic of this compound is its ability to exist over a wide range of non-stoichiometric compositions, typically denoted as ZrCₓ. The carbon-to-zirconium atomic ratio (x) can vary significantly, from approximately 0.6 to 0.98. rsc.orgtandfonline.com This substoichiometry, which involves vacancies on the carbon sublattice, has a profound impact on the material's properties and phase stability. umass.edu

Recent studies have highlighted discrepancies in the reported relationship between the C/Zr ratio and the lattice parameter, suggesting that some characterizations may have inadvertently included zirconium oxycarbide. dntb.gov.ua Accurate determination of stoichiometry is therefore critical for understanding and predicting phase behavior. dntb.gov.ua High-temperature annealing can also influence the microstructure, with free carbon potentially reacting with substoichiometric ZrC₁₋ₓ at elevated temperatures to form a more pure ZrC phase. asme.org

Phase Equilibria in Zr-C-X Systems (e.g., Zr-C-N-O)

The introduction of other non-metallic elements, such as nitrogen (N) and oxygen (O), into the this compound lattice creates more complex quaternary systems like Zr-C-N-O. These elements can substitute for carbon atoms in the octahedral interstitial sites, forming solid solutions. rsc.org

In the Zr-C-N system, zirconium carbonitride (Zr(C,N)) forms a quasi-binary solid solution with a rock-salt structure. rsc.org this compound and zirconium nitride (ZrN) are fully miscible, forming continuous solid solutions. nih.gov The properties of these carbonitrides can be tailored by adjusting the C/N ratio.

The presence of oxygen adds another layer of complexity. Several ternary compounds have been reported in the ZrO₂-Zr₃N₄ pseudobinary system, including Zr₂ON₂. nih.gov However, above 1000 °C, these tend to decompose into NaCl-type ZrN and nitrogen-stabilized zirconia. nih.gov Systematic experimental data on the phase equilibria in these complex ternary and quaternary systems remain scarce. nih.gov Computational methods, such as CALPHAD (Calculation of Phase Diagrams), are often employed to model and predict phase relationships in these multicomponent systems. nih.gov

Vacancy Ordering and Disordering Phenomena

In substoichiometric this compound (ZrCₓ), the carbon vacancies are not always randomly distributed. Under certain conditions, particularly at lower temperatures, these vacancies can arrange themselves into ordered superstructures. rsc.orgnih.gov This phenomenon, known as vacancy ordering, has been observed intermittently for over five decades. rsc.org

Theoretical predictions suggest that these ordered phases should be significantly more stable than the disordered solid solution at low temperatures. rsc.org The driving force for this ordering is related to the relative stability of different configurations of vacancy pairs and triplets. nih.gov The arrangement of vacancies and carbon atoms into a long-range ordered pattern can result in a superstructure with a larger unit cell or different symmetry compared to the parent rock-salt structure. ceramics.org

Experimentally, vacancy ordering has been detected in ZrCₓ for carbon content 'x' between 0.6 and 0.75, leading to a hexagonal crystal structure. researchgate.net In some cases, direct synthesis of compositions like ZrC₀.₆ has resulted in the partial ordering of carbon vacancies without the need for prolonged annealing. mst.edu However, the synthesis of fully ordered phases remains challenging, possibly due to the high temperatures typically required for ZrC synthesis, which favor disordered states. umass.edu The diffusion of carbon atoms is also influenced by vacancy concentration; higher vacancy content leads to increased carbon diffusivity, which might explain why ordered phases are less frequently observed in compositions closer to stoichiometric ZrC. ceramics.org

High-Pressure Induced Phase Stability and Transitions

The application of high pressure can significantly influence the phase stability and stoichiometry of this compound. umass.edu Experimental and theoretical studies have explored the behavior of ZrC under extreme pressure and temperature conditions.

Contrary to some theoretical predictions of a phase transition from the rock-salt (B1) to a cesium chloride (CsCl or B2) structure, experimental studies have shown that the B1 phase of ZrC remains stable up to approximately 154 GPa at room temperature and up to at least 40 GPa at 2000 K. hpstar.ac.cnacs.orgresearchgate.net

However, pressure has been shown to be a powerful tool for controlling vacancy concentration. umass.edu Density functional theory (DFT) calculations indicate that high pressure reduces substoichiometry and drives the system towards a fully stoichiometric composition. umass.edu Even at a relatively accessible pressure of 25 GPa, significant changes in thermodynamic stability are observed, potentially enabling the synthesis of novel ordered phases that are elusive at ambient pressure. umass.edu Slow cooling under high pressure may provide a route to discover these new phases. umass.edu It is also noted that under high pressure and temperature, ZrC can become highly reactive, especially in the presence of water, leading to the formation of zirconium dioxide (ZrO₂) and methane (B114726) (CH₄). hpstar.ac.cnacs.org

Grain Structure and Grain Boundary Engineering

The macroscopic properties of polycrystalline this compound are heavily influenced by its grain structure and the nature of its grain boundaries. Grain boundaries act as carriers of mechanical stress and pathways for chemical transport, making their engineering a critical aspect of material design. us.es

The densification and grain growth of ZrC during sintering processes like hot pressing and spark plasma sintering (SPS) are complex phenomena. The densification mechanism is often attributed to grain boundary sliding associated with dislocation glide-controlled creep. mdpi.com During the final stages of sintering, microstructure coarsening can occur, which is sometimes linked to the separation of pores from grain boundaries. mdpi.com

Grain boundary engineering involves controlling the structure and chemistry of grain boundaries to enhance material properties. In some alloy systems, segregation of specific elements to the grain boundaries can create amorphous complexions—thin, disordered interfacial layers. jhu.edu This approach has been shown to stabilize nanocrystalline microstructures by inhibiting grain growth, even at very high temperatures. jhu.edu While this concept is well-explored in metallic alloys, its application to ceramics like ZrC is an area of ongoing research. The ability to control grain size and grain boundary characteristics is essential for mitigating issues like hot-cracking and improving the high-temperature mechanical performance of this compound. researchgate.net

Grain Size Control during Sintering

The sintering process is a critical manufacturing step that dictates the final grain size and density of this compound ceramics. Temperature, pressure, and the use of sintering aids are primary variables that can be manipulated to control the microstructure.

Sintering at elevated temperatures provides the necessary thermal energy for atomic diffusion, leading to the densification of the material. However, it also promotes grain growth. As the sintering temperature increases, the mobility of atoms at the grain boundaries rises, facilitating the growth of larger grains at the expense of smaller ones. uspex-team.org For instance, studies using spark plasma sintering (SPS) have shown a direct correlation between sintering temperature and the final grain size of ZrC. In one study, as the sintering temperature was increased from 1700 °C to 2100 °C, the average grain size grew from approximately 72 nm to 84 nm. co-ac.com Another investigation observed an increase in grain size from 5.8 µm to 13 µm when the SPS temperature was raised from 1900 °C to 2100 °C. co-ac.com

The initial particle size of the ZrC powder is also a crucial factor. Using fine, uniform powders shortens the diffusion distance for atoms, enabling high relative density to be achieved before significant grain growth can occur. mdpi.com For example, ultra-fine ZrC powder with a particle size below 200 nm has been produced through carbothermal reduction followed by mechanical milling. isnnm.org

Additives, often referred to as sintering aids, play a significant role in controlling grain size. These aids can promote densification at lower temperatures or inhibit grain growth. Molybdenum disilicide (MoSi₂) is one such additive that has been shown to be effective. When MoSi₂ is added to ZrC, it can form a liquid phase at the grain boundaries during sintering, which enhances densification. nih.gov Furthermore, MoSi₂ can react with ZrC to form silicon carbide (SiC) particles in-situ. mdpi.com These newly formed SiC particles act as pinning points at the ZrC grain boundaries, effectively hindering their movement and thus inhibiting grain growth. mdpi.com The addition of 2.5 vol% MoSi₂ to ZrC sintered at 1850 °C resulted in a reduction of the average grain size from 9.08 µm in pure ZrC to 5.4 µm. mdpi.com

Below is a data table summarizing the effect of sintering temperature and MoSi₂ addition on the grain size of ZrC.

Material CompositionSintering Temperature (°C)Average Grain Size (µm)
Pure ZrC18509.08
ZrC + 2.5 vol% MoSi₂18505.4
ZrC + 5 vol% MoSi₂18505.8
Pure ZrC (SPS)19005.8
Pure ZrC (SPS)210013

Mechanisms of Grain Growth and Inhibition

Grain growth in this compound during sintering is a process driven by the reduction of total grain boundary energy. Larger grains with lower curvature grow at the expense of smaller, high-curvature grains, which dissolve into the matrix. nih.gov This phenomenon, known as Ostwald ripening or coarsening, leads to an increase in the average grain size over time at elevated temperatures. The process involves the diffusion of atoms across the grain boundaries.

The inhibition of grain growth is crucial for producing fine-grained, high-strength ZrC ceramics. This is typically achieved by introducing secondary phases or solute atoms that impede the movement of grain boundaries. This is often referred to as Zener pinning. The pinning effect arises when particles of a second phase are present at the grain boundaries of the primary phase. These particles exert a drag force on the boundary, making its migration more difficult.

Several materials have been effectively used as grain growth inhibitors in ZrC and other carbide systems:

Silicon Carbide (SiC): As mentioned previously, SiC particles, whether added directly or formed in-situ from additives like MoSi₂, can pin ZrC grain boundaries. mdpi.comnih.gov

Boron Carbide (B₄C): In zirconium diboride (ZrB₂) composites, B₄C particulates have been shown to effectively inhibit grain growth. mst.edu

Other Transition Metal Carbides: Vanadium carbide (VC) and chromium carbide (Cr₃C₂) are well-known grain growth inhibitors in tungsten carbide-cobalt (WC-Co) hard metals and can serve a similar function in other carbide systems. misis.ru this compound itself is sometimes added to other sintered carbides to control their grain growth. pacificparticulatematerials.com

The effectiveness of a grain growth inhibitor depends on its size, volume fraction, and distribution within the matrix. A fine and homogeneous dispersion of inhibitor particles is most effective at restricting grain boundary motion. mst.edu

Influence of Lattice Strain on Grain Growth

Inducing a high degree of lattice strain in the initial this compound powder can significantly influence subsequent grain growth during sintering. Mechanical milling is a common technique used to introduce substantial plastic deformation and defects into the crystal lattice, resulting in significant lattice strain. researchgate.netzenodo.org

This stored strain energy can act as a retarding force for grain growth. Research has demonstrated that by inducing high strain in the ZrC lattice through mechanical milling, the agglomeration of grains during sintering can be reduced, leading to a more homogeneous and finer grain structure. researchgate.net The strain slows down the grain growth process. researchgate.net

There is an optimal level of induced strain for achieving the finest grain size. One study showed that the sintered grain size of ZrC decreased as the milling time increased up to 10 hours, which corresponded to the maximum induced lattice strain. researchgate.net However, milling for longer periods (e.g., beyond 10 hours) led to a significant increase in the sintered grain size. researchgate.net This suggests that excessive milling might lead to other effects, such as particle agglomeration, that can counteract the benefits of the induced strain. Nanocrystalline carbides produced by high-energy ball milling can exhibit lattice strains of 0.5% to 1%. researchgate.net

The introduction of crystal defects through mechanical milling, such as dislocations, increases the free energy of the system. tandfonline.com This added energy can alter the thermodynamic driving forces during sintering, influencing both densification and grain growth kinetics.

Grain Boundary Characterization and Engineering

The properties of polycrystalline materials like this compound are not only dependent on the grain size but also on the nature and distribution of their grain boundaries. Grain Boundary Engineering (GBE) is a materials science concept that aims to improve material properties by controlling the population and character of grain boundaries. arxiv.orgmdpi.com

Grain boundaries are characterized by five macroscopic parameters: three that describe the misorientation between the adjacent crystals and two that define the orientation of the grain boundary plane. arxiv.org Electron Backscatter Diffraction (EBSD) is a powerful technique based in the scanning electron microscope (SEM) used for the characterization of grain boundaries. nih.govsumitomoelectric.commdpi.com EBSD allows for the mapping of crystal orientations within a microstructure, from which the misorientation angles and types of grain boundaries can be determined. nih.govkit.edu

By combining EBSD with other high-resolution microscopy techniques like Scanning Transmission Electron Microscopy (STEM), it is possible to analyze the atomic structure and local chemistry of individual grain boundaries. sumitomoelectric.com This detailed characterization is essential for understanding how grain boundaries influence properties such as fracture resistance, corrosion, and diffusion. nih.gov For example, EBSD analysis can reveal the distribution of different types of grain boundaries (e.g., low-angle vs. high-angle, special CSL boundaries) and can be used to study phenomena like the nucleation of new phases at grain boundaries. nih.govkit.edu

In zirconium and its alloys, EBSD has been successfully used to identify the distribution of hydride phases and to analyze grain orientation and microtexture. kit.edu Similar principles are applied to ZrC to understand its grain boundary network, which is crucial for predicting and improving its mechanical and thermal performance.

Defect Chemistry and its Influence on this compound Behavior

This compound is a non-stoichiometric compound, meaning it can exist over a wide range of chemical compositions without changing its fundamental crystal structure. encyclopedia.pub This non-stoichiometry is primarily accommodated by the presence of point defects, such as vacancies and interstitials, within the crystal lattice. The type, concentration, and interaction of these defects, collectively known as defect chemistry, have a profound impact on the material's properties. encyclopedia.pub

Vacancy Formation and Concentration (Carbon and Zirconium Vacancies)

This compound crystallizes in the rock-salt structure, with zirconium atoms forming a face-centered cubic (FCC) sublattice and carbon atoms occupying the octahedral interstitial sites. sumitomoelectric.com A key feature of ZrC is its ability to accommodate a significant number of vacancies on the carbon sublattice. The stable composition of ZrCₓ can range from x ≈ 0.6 to x = 1.0. mdpi.com This means that up to 40% of the carbon lattice sites can be vacant. nih.gov

The presence of these carbon vacancies is a defining characteristic of ZrC's defect chemistry. The concentration of carbon vacancies significantly affects the material's thermodynamic and thermophysical properties. sumitomoelectric.com For instance, a carbon deficiency introduces point defects that lead to a reduction in thermal conductivity due to increased electron and phonon scattering. encyclopedia.pub The lattice parameter also changes with the C/Zr ratio, which in turn affects bond strength and mechanical behavior. encyclopedia.pub

The formation of vacancies is an energetically driven process. First-principles calculations based on Density Functional Theory (DFT) have been used to determine the formation energies of various defects. The formation energy for an isolated carbon vacancy in ZrC is calculated to be relatively low, around 1.13 eV, making it the most energetically favorable point defect. kit.eduuiowa.edu This low formation energy explains the wide range of sub-stoichiometry observed in the Zr-C system. In contrast, the formation of zirconium vacancies is less favorable due to higher energy requirements.

The distribution of carbon vacancies can be ordered or disordered. At high temperatures, vacancies are typically randomly distributed. However, at lower temperatures, theoretical calculations predict that ordered vacancy arrangements can become more stable. nih.gov The ordering of these vacancies can lead to the formation of distinct superstructural phases, such as Zr₂C, Zr₃C₂, Zr₄C₃, and Zr₆C₅. arxiv.orgnih.gov

Below is a data table showing the calculated formation energies for various point defects in this compound.

Defect TypeCalculated Formation Energy (eV)
Isolated Carbon Vacancy1.13
Frenkel Pair3.29
Divacancy (C-Zr)6.86
Schottky Pair8.29

Data sourced from DFT simulations. kit.eduuiowa.edu

Frenkel Pair Formation and Dynamics

A Frenkel pair is a type of point defect where an atom is displaced from its normal lattice site to a nearby interstitial site, creating a vacancy-interstitial pair. In this compound, the formation of carbon Frenkel pairs is a significant phenomenon, especially at high temperatures. aps.org

Molecular dynamics simulations using DFT have shown the spontaneous formation of carbon Frenkel pairs in ZrC at temperatures around 3200 K, which is approximately 500 K below the material's melting point. aps.orgresearchgate.net The thermal generation of these defects is facilitated by the thermal expansion of the lattice, which reduces the formation energy of the Frenkel pair by 0.7 to 1.5 eV. aps.orgresearchgate.net

The formation energy of a stable N Frenkel pair is significantly lower than that of a stable Zr Frenkel pair in the related zirconium nitride (ZrN) system, suggesting that carbon Frenkel pairs are much more prevalent than zirconium Frenkel pairs in ZrC under thermal or irradiation conditions. osti.gov DFT calculations place the formation energy of a Frenkel pair in ZrC at approximately 3.29 eV. kit.eduuiowa.edu

The concentration of these Frenkel pairs increases with temperature. At 3000 K, the concentration of carbon Frenkel pairs in stoichiometric ZrC is estimated to be around 1.2% per mole. aps.orgresearchgate.net In a sub-stoichiometric crystal with 10% constitutional carbon vacancies, this concentration is lower, at about 0.3% per mole. aps.orgresearchgate.net

The formation of Frenkel pairs, particularly under irradiation, contributes to lattice swelling and the accumulation of microstrain. mdpi.com The dynamics of these defects, including their formation, recombination, and clustering, are critical in determining the radiation tolerance of ZrC. For instance, in non-stoichiometric ZrCₓ, the presence of intrinsic carbon vacancies can reduce the recombination barrier for carbon Frenkel pairs, which in turn suppresses the formation of larger defect clusters like dislocation loops and enhances radiation damage tolerance. mdpi.com

Divacancy and Schottky Pair Investigations

Point defects in this compound can exist in various forms, including isolated vacancies, interstitials, and more complex clusters like divacancies and Schottky pairs. A divacancy is formed by two adjacent vacant lattice sites, while a Schottky defect consists of a pair of vacancies, one on the cation (zirconium) sublattice and one on the anion (carbon) sublattice, maintaining charge neutrality. berkeley.eduvedantu.comslideshare.net

Recent theoretical studies utilizing density functional theory (DFT) have provided significant insights into the energetics of these defects. The formation energies for divacancies and Schottky pairs in ZrC have been calculated to be significantly higher than for isolated carbon vacancies. researchgate.netuiowa.edu This indicates that the intrinsic concentration of divacancies and Schottky pairs in ZrC is relatively low under equilibrium conditions. researchgate.netuiowa.edu

Specifically, the formation energy for a divacancy has been reported as 6.86 eV, and for a Schottky pair, it is 8.29 eV. researchgate.netuiowa.edu In contrast, an isolated carbon vacancy has a much lower formation energy of 1.13 eV. researchgate.netuiowa.edu This energetic difference underscores that single carbon vacancies are the most prevalent native point defect in ZrC. researchgate.netuiowa.edu

Investigations into the stability of divacancies have shown that the configuration of the vacancies is crucial. For both nitrogen and zirconium divacancies, the first nearest-neighbor configuration is unstable due to repulsion between the vacancies. osti.gov However, weak attraction and stability can be achieved at second and fourth nearest-neighbor distances for nitrogen and zirconium divacancies, respectively. osti.gov Schottky defects, on the other hand, exhibit a slight attraction between the nitrogen and zirconium vacancies, and this interaction is not highly sensitive to the distance between them. osti.gov These stable divacancy clusters can potentially act as sites for the incorporation of other elements or defects. osti.gov

Table 1: Calculated Formation Energies of Defects in this compound

Defect TypeFormation Energy (eV)
Isolated Carbon Vacancy1.13 researchgate.netuiowa.edu
Frenkel Pair3.29 researchgate.netuiowa.edu
Divacancy6.86 researchgate.netuiowa.edu
Schottky Pair8.29 researchgate.netuiowa.edu

Impact of Impurities (e.g., Oxygen, Nitrogen, Hafnium) on Defect Structures

Impurities, whether introduced intentionally or present as contaminants from processing, can significantly alter the defect structure and, consequently, the properties of this compound.

Oxygen: Oxygen is a common impurity in ZrC, often introduced during carbothermal reduction synthesis. mst.edu It can occupy vacant carbon lattice sites, forming zirconium oxycarbide (ZrCxOy). mst.eduosti.gov The presence of oxygen has a notable effect on the lattice parameter of ZrC. Due to the smaller covalent radius of oxygen compared to carbon, the substitution of carbon with oxygen leads to a decrease in the lattice parameter. mst.eduresearchgate.net This can influence the densification and thermomechanical properties of the material. mst.edu First-principles calculations have shown that the presence of oxygen impurities can decrease the relative stability of ordered vacancy phases in sub-stoichiometric ZrC. rsc.org This suggests that oxygen contamination can hinder the synthesis of these ordered structures. rsc.org Furthermore, the volume of ZrC phases tends to decrease with increasing oxygen concentration, a phenomenon attributed to the differing ionocovalent nature of C-Zr and O-Zr bonds. rsc.org In ordered ZrC₀.₆, oxygen atoms can diffuse through channels of carbon vacancies at low temperatures, leading to the formation of ordered ZrC₀.₆O₀.₄. acs.org

Nitrogen: Nitrogen can also be incorporated into the ZrC lattice, substituting carbon atoms to form zirconium carbonitride (Zr(C,N)). This substitution leads to a contraction of the lattice due to the smaller size of the nitrogen atom compared to the carbon atom. researchgate.net Doping ZrC with nitrogen has been shown to enhance its ablation resistance. researchgate.netsciopen.com At elevated temperatures, nitrogen atoms preferentially bond with zirconium, forming robust Zr-C-N-O network structures at the interface between oxidized and unoxidized regions. researchgate.netsciopen.com This network helps to minimize material loss during ablation. sciopen.com The presence of interstitial nitrogen in the zirconium lattice can inhibit grain growth, leading to an increased number of grain boundaries and lattice distortion. rsc.org

Hafnium: Hafnium is a common impurity in zirconium, as they are chemically similar and difficult to separate. nsf.gov Therefore, hafnium is often present as a substitutional impurity on the zirconium sublattice in ZrC. The addition of hafnium does not significantly alter the electronic structure of ZrC. nsf.gov However, it does impact the material's thermal conductivity. The introduction of hafnium impurities leads to a decrease in the frequency of acoustic phonons, which in turn reduces the Debye temperature and the lattice thermal conductivity. nsf.gov For instance, the addition of 3.125 at% and 6.25 at% of hafnium to ZrC was found to decrease the lattice thermal conductivity to 18 and 15 W·m⁻¹·K⁻¹, respectively. nsf.gov

Table 2: Impact of Impurities on this compound Properties

ImpurityEffect on Lattice ParameterOther Notable Effects
OxygenDecreases mst.eduresearchgate.netDecreases stability of ordered vacancy phases rsc.org, Forms oxycarbides mst.edu
NitrogenDecreases researchgate.netEnhances ablation resistance researchgate.netsciopen.com, Inhibits grain growth rsc.org
Hafnium-Decreases thermal conductivity nsf.gov

Point Defect Diffusion Mechanisms

The diffusion of point defects is a fundamental process that governs microstructural evolution, especially at high temperatures and under irradiation. In this compound, the mobility of point defects plays a crucial role in processes like annealing and resistance to amorphization. wisc.edu

Theoretical studies have shown that interstitials generally have lower migration barriers than vacancies in ZrC, meaning they are more mobile. wisc.edu Specifically, carbon defects (both interstitials and vacancies) exhibit higher diffusivity than zirconium defects. wisc.edu

The primary diffusion mechanisms for point defects in ZrC are:

Vacancy-Mediated Diffusion: Atoms move by hopping into adjacent vacant lattice sites. This is a significant mechanism for both carbon and zirconium atoms. The migration barrier for an isolated carbon vacancy is relatively high, calculated to be 4.11 eV. researchgate.netuiowa.edu However, the presence of other defects can influence this. For instance, a multivacancy cluster, consisting of a metal vacancy surrounded by a shell of carbon vacancies, has been proposed as a mechanism for metal-atom diffusion in substoichiometric carbides. aps.org

Interstitial Diffusion: Interstitial atoms move through the lattice by hopping between interstitial sites. Carbon interstitials have a very low migration barrier of 0.27 eV, making them highly mobile. mdpi.com The migration barrier for a zirconium interstitial is higher at 0.45 eV. mdpi.com

Frenkel Pair Recombination: This involves the annihilation of a vacancy-interstitial pair. The recombination barrier for a zirconium Frenkel pair is about 0.32 eV, which is slightly lower than the migration barrier for a zirconium interstitial (0.45 eV). mdpi.com This suggests that a majority of zirconium interstitials will tend to recombine with zirconium vacancies. mdpi.com The recombination barrier for carbon Frenkel pairs can be significantly reduced by the presence of intrinsic carbon vacancies. mdpi.com

The diffusion of impurities is also influenced by the native defect structure. For example, the presence of zirconium vacancies can promote the diffusion of helium, an important consideration for nuclear applications. researchgate.netaip.org Conversely, carbon vacancies appear to confine the mobility of helium. aip.org

Table 3: Migration Barriers for Point Defects in this compound

Defect/MechanismMigration Barrier (eV)
Carbon Interstitial0.27 mdpi.com
Zirconium Interstitial0.45 mdpi.com
Zirconium Frenkel Pair Recombination0.32 mdpi.com
Isolated Carbon Vacancy4.11 researchgate.netuiowa.edu
Helium (Zr-vacancy assisted)0.70 researchgate.net

Advanced Characterization Techniques for Zirconium Carbide Microstructure and Composition

Electron Microscopy Techniques

Electron microscopy is a cornerstone for the characterization of zirconium carbide, offering high-resolution imaging and analysis of its microstructural features.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and topography of this compound. It provides valuable information on particle shape, size distribution, and surface features of ZrC in various forms, including powders, coatings, and nanowires.

In the synthesis of ZrC microspheres, SEM imaging is used to characterize the resulting particles. For instance, ZrC microspheres produced via internal gelation techniques can have grain sizes ranging from 40 to 320 nm. researchgate.net Similarly, SEM analysis of ZrC powders produced by plasma vapor deposition can show average particle sizes of about 30 nm. researchgate.net For ZrC coatings created by chemical vapor deposition (CVD), SEM reveals surface morphology, which can vary from a cauliflower-like appearance due to crystal clustering to more uniform layers with particle agglomeration, depending on the deposition parameters. up.ac.zaresearchgate.net

SEM is also instrumental in studying the growth of one-dimensional ZrC nanostructures. For example, the morphology of ZrC nanowires synthesized by CVD can be controlled by varying reactant concentrations and temperature. mdpi.com SEM images show that nanowires can be grown vertically aligned with diameters ranging from 50 to 150 nm. mdpi.com The effect of synthesis parameters on the final morphology is clearly visualized with SEM. mdpi.com

Furthermore, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) allows for the elemental analysis of the surface. researchgate.net This combination can confirm the presence of zirconium and carbon, and also detect any surface impurities or oxidation. For example, in some cases, a ZrO₂ phase has been identified on the substrate, suggesting an interaction between the ZrC target and the background oxygen during deposition. researchgate.net

Table 1: SEM Analysis of this compound Morphology

ZrC FormSynthesis MethodObserved Morphology/TopographyParticle/Feature SizeSource(s)
MicrospheresInternal GelationHomogeneous internal microstructure40-320 nm grain size researchgate.net
PowdersPlasma Vapor DepositionParticles with an average size~30 nm researchgate.net
CoatingsChemical Vapor DepositionCauliflower appearance, particle agglomeration- up.ac.zaresearchgate.net
NanowiresChemical Vapor DepositionVertically aligned, smooth surfaces50-150 nm diameter mdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling detailed investigation of the internal microstructure, crystalline phases, and defects within this compound.

High-resolution TEM (HRTEM) can reveal the atomic structure of ZrC. For single-crystalline ZrC nanowires, HRTEM images can show the lattice spacing, confirming the crystal structure. mdpi.com For instance, a lattice spacing of 0.23 nm corresponds to the {200} lattice spacing of the ZrC crystal. mdpi.com TEM analysis can also identify the presence of other phases, such as a thin layer of graphite (B72142) on the surface of nanowires. mdpi.com

TEM is crucial for studying the effects of processing and environmental factors on the microstructure. In studies of nitrogen-doped this compound, TEM analysis has revealed the precipitation of nanocarbon and Zr-C-N-O phases at the interface between oxidized and unoxidized regions after ablation testing. eurekalert.org In as-sintered ZrC samples, TEM bright-field images can show features like multiple dislocation walls, providing insight into the material's densification behavior. researchgate.net

Furthermore, TEM is an invaluable tool for examining irradiation effects. Following ion irradiation, dislocation loops can be observed in the microstructure of ZrC. mst.eduuam.es Subsequent electron irradiation in the TEM can lead to the formation of nanosized tetragonal ZrO₂ precipitates on the surface of the sample. mst.eduuam.es

Table 2: TEM Findings in this compound Analysis

Sample TypeAnalysis FocusKey FindingsFeature SizeSource(s)
Single NanowireStructure and MorphologyCovered with a 1-2 nm graphite layer66 nm diameter mdpi.com
Nitrogen-doped ZrCAblation EffectsPrecipitation of nanocarbon and Zr-C-N-O phases- eurekalert.org
Ion Irradiated ZrCIrradiation DamageObservation of dislocation loops- mst.eduuam.es
Electron Irradiated ZrCPhase FormationFormation of tetragonal ZrO₂ precipitates5-10 nm diameter mst.eduuam.es

Electron Backscatter Diffraction (EBSD) is a technique performed in an SEM that provides crystallographic information about the sample, including grain size, shape, orientation, and texture. eag.comwikipedia.org By scanning the electron beam across a tilted, polished sample, EBSD generates Kikuchi patterns that are indexed to create maps of the grain structure. wikipedia.org

While specific EBSD studies focused solely on this compound are not extensively detailed in the provided context, the technique's application to related materials like zirconium nitride (ZrN) demonstrates its utility. For hot-pressed ZrN ceramics, EBSD has been used to study the grain structure, revealing straight or smoothly extended grains and the presence of secondary phases like Zr₂ON₂ at the grain boundaries. rsc.org EBSD can determine if there is a preferred orientation of grains. rsc.org

The principles of EBSD are directly applicable to this compound for:

Visualizing the microstructure with spatial coordinates. eag.com

Characterizing the texture, or preferred crystallographic orientation, which can influence mechanical and physical properties. eag.com

Measuring grain size and the misorientation between grains. eag.com

Identifying different crystalline phases present in the material. researchgate.net

EBSD is a powerful complement to other techniques like XRD for a complete microstructural characterization. eag.com

Transmission Electron Microscopy (TEM) for Microstructure and Phases

X-ray and Neutron Scattering Methods

X-ray and neutron scattering are fundamental for determining the crystal structure and phase composition of this compound.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a material and determining its crystal structure. By comparing the diffraction pattern of a sample to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), the phases can be identified. up.ac.za

For this compound, XRD is routinely used to confirm the formation of the desired cubic ZrC phase. researchgate.net For example, XRD patterns of synthesized ZrC can indicate a cubic structure with a specific lattice constant, such as a = 4.693 Å. researchgate.net The technique is also used to assess the purity of the sample, as it can detect the presence of other phases like excess carbon (graphite) or zirconium oxide (ZrO₂). osti.gov

XRD analysis can also provide information about the crystallite size and lattice strain from the broadening of the diffraction peaks. uncst.go.ug Studies on annealed ZrC layers have shown that as the annealing temperature increases, the average crystallite size increases while the lattice strain decreases. uncst.go.ug Furthermore, XRD can reveal the preferred orientation (texture) of the crystallites in a coating. For instance, the preferred orientation of as-deposited ZrC layers can be (220), which may change to (200) after annealing at certain temperatures. uncst.go.ug

Table 3: XRD Analysis of this compound

SampleAnalysis GoalKey FindingsSource(s)
Synthesized ZrC PowderPhase IdentificationCubic this compound phase confirmed researchgate.net
Annealed ZrC LayersStructural ChangesIncreased crystallite size, decreased lattice strain uncst.go.ug
As-deposited ZrC LayersTexture AnalysisPreferred orientation of (220) uncst.go.ug
Irradiated ZrCDamage AssessmentNo amorphization or oxidation observed after ion irradiation mst.eduuam.es

Synchrotron X-ray diffraction offers several advantages over conventional laboratory XRD, including higher intensity and better resolution, which allows for more detailed microstructural analysis and in-situ studies of materials under various conditions. psu.edurrcat.gov.in

This technique has been employed to study the oxidation behavior of this compound at high temperatures. In-situ synchrotron XRD experiments can reveal the onset of oxidation and the phases that form during the process. For example, for microcrystalline ZrC, the onset of oxidation was found to be at approximately 380 °C, while for nanocrystalline ZrC, it was lower, at around 330 °C. osti.gov These experiments also showed that tetragonal ZrO₂ is the initial oxidation product, which transforms to the monoclinic phase at higher temperatures. researchgate.netosti.gov

Synchrotron XRD is also used to characterize the microstructure of ZrC with high precision. In the study of ZrC microspheres, synchrotron XRD data revealed the presence of excess carbon and a corresponding hypostoichiometric ZrC phase. researchgate.netosti.gov The high-intensity beam allows for the detection of minor phases and provides detailed information on lattice parameters and microstrain. researchgate.netpsu.edu Furthermore, synchrotron radiation has been used to study the microstructural evolution of ZrC under irradiation, providing insights into radiation-induced defects. researchgate.netpsu.edu

Neutron Total Scattering and Pair Distribution Function (PDF) Analysis for Local Atomic Arrangement

Neutron total scattering is a powerful technique for investigating the structure of materials like this compound. researchgate.netosti.gov It provides information on both the long-range crystalline order through Bragg diffraction and the local atomic structure through diffuse scattering. osti.gov The data from neutron total scattering can be used to generate a Pair Distribution Function (PDF), which describes the probability of finding an atom at a given distance from another atom. nih.gov This real-space information is crucial for understanding materials that may have defects, disorder, or nanoscale structural features not easily captured by traditional diffraction methods alone. nih.gov

In the study of this compound, neutron total scattering and PDF analysis have been employed to gain detailed insights into its microstructure. osti.gov For instance, these techniques were used to characterize ZrC microspheres synthesized via an internal gelation process and compare them to a benchmark sample produced by plasma vapor deposition. researchgate.netosti.gov The analysis revealed that the microspheres had a more homogenous internal microstructure with lower microstrain. researchgate.net Furthermore, the high sensitivity of neutrons to lighter elements like carbon allowed for the detection of excess carbon in the microspheres, which was present as localized nano-sized domains of graphite-like material. researchgate.netosti.gov

The PDF method is particularly adept at revealing short- and intermediate-range order on the nanoscale. nih.gov It has been used to confirm the presence of localized nano-sized domains of graphite-like carbon in ZrC microspheres. researchgate.net This level of detail about the local atomic arrangement is vital, as properties of this compound are significantly affected by its stoichiometry and the presence of impurities or secondary phases. researchgate.netnih.gov Researchers have also used neutron scattering to determine the phonon spectrum of ZrC, which relates to its vibrational and thermal properties. mit.edu

TechniqueInformation Obtained for this compoundKey Findings
Neutron Total Scattering Long-range crystal structure, phase composition, stoichiometry. researchgate.netosti.govaip.orgRevealed hypostoichiometric nature and presence of excess carbon in certain synthesis routes. researchgate.net
Pair Distribution Function (PDF) Analysis Local atomic arrangement, short-range order, defects, nano-sized domains. osti.govnih.govConfirmed localized nano-sized domains of graphite-like carbon. researchgate.net Provided insight into atomic-scale structure. osti.gov

Spectroscopic Analysis

Spectroscopic techniques are essential for determining the elemental composition and chemical bonding states at the surface of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. worldscientific.comresearchgate.net For this compound, XPS is used to study surface chemistry, particularly the presence of oxides and the nature of the zirconium-carbon bond. worldscientific.com

Studies have used XPS to investigate the stability of thin ZrC films. worldscientific.comworldscientific.com In one such study, a thin film of this compound was analyzed, revealing the presence of zirconium oxide on the outermost surface, with metallic zirconium and this compound layers beneath. worldscientific.comworldscientific.comubc.ca The carbide component was found to be stable upon heating and exposure to a hydrogen plasma. worldscientific.comworldscientific.com The strong interstitial bonding between carbon and zirconium appears to make the carbide phase resistant to certain chemical processes. worldscientific.com

XPS spectra of this compound typically show characteristic peaks for Zr 3d, C 1s, and O 1s. The Zr 3d region often exhibits spin-orbit splitting into 3d₅/₂ and 3d₃/₂ components. nih.gov The binding energy of these peaks can differentiate between zirconium in a carbide (ZrC) state and a zirconium oxide (ZrO₂) state. nih.gov For example, the Zr 3d₅/₂ peak for ZrC has been reported at approximately 179.3 eV and 180.6 eV in different studies, while the peak for ZrO₂ appears at a higher binding energy of around 182.4 eV. worldscientific.comnih.gov This allows for a detailed analysis of the surface oxidation state.

ElementOrbitalChemical StateReported Binding Energy (eV)
ZirconiumZr 3d₅/₂ZrC180.6 worldscientific.comworldscientific.comubc.caresearchgate.net
ZirconiumZr 3d₅/₂ZrC179.3 nih.gov
ZirconiumZr 3d₅/₂ZrO₂182.4 nih.gov
OxygenO 1sZrO₂530.1 nih.gov
OxygenO 1sSurface Carbonate531.5 nih.gov

Auger Electron Spectroscopy (AES) is another surface analysis technique used to determine the elemental composition of the first few atomic layers of a sample. researchgate.net It is highly sensitive to light elements and is often used in conjunction with ion sputtering to obtain depth profiles of thin films. researchgate.net

AES has been utilized to characterize the surface composition of single-crystal and thin-film this compound. dtic.milmit.edu The technique can effectively identify the elements present on the surface and within the near-surface region. dtic.mil For instance, AES depth profiling has been used to analyze the composition of ZrC thin films, confirming the presence of zirconium and carbon throughout the film after the removal of surface contaminants by argon sputtering. mit.edu Studies have also used AES to evaluate the accuracy of quantitative analysis for various metal carbides, including ZrC. gellermicro.com It was noted that for accurate quantification, careful consideration of measurement conditions and potential matrix effects is necessary. gellermicro.com In studies of silicene on ZrC(111), AES was used to monitor the surface composition, confirming the presence of a silicon overlayer. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. nist.govcovalentmetrology.com It can measure surface topography with sub-nanometer vertical resolution, making it an ideal tool for characterizing surface roughness. covalentmetrology.com The AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface; the deflection of the cantilever is measured to create the topographic map. nist.gov

In the context of ceramic materials like zirconia and related carbides, AFM is used to analyze the surface topography after processing steps such as sintering, polishing, or coating. nih.govoamjms.eu For example, studies on zirconia have used AFM to quantify the average roughness (Ra) and visualize the surface texture after different polishing procedures. nih.gov These analyses show that AFM can clearly distinguish between polished and unpolished surfaces and can reveal nanoscale features like periodic grooves from the polishing process. nih.gov The technique is capable of imaging both conducting and insulating materials, which is a significant advantage over other high-resolution microscopy methods. nist.gov This capability allows for the detailed characterization of the surface of sintered this compound parts, providing crucial information about surface finish and quality.

Computational Methods for Microstructural Analysis (e.g., Finite Element Simulation of Sintering)

Computational methods are increasingly used to supplement experimental characterization by providing insights into processes that are difficult to observe directly. For this compound, Finite Element Method (FEM) or Finite Element Simulation is a powerful tool for analyzing the sintering process. mdpi.comosti.gov

FEM simulations have been extensively applied to model the Spark Plasma Sintering (SPS) of this compound powders. mdpi.comnih.govosti.gov These simulations can analyze the evolution of temperature distribution, thermal gradients, and internal stress within the ZrC specimen during the sintering cycle. mdpi.comosti.gov By coupling the thermal, electrical, and mechanical aspects of the process, FEM helps in understanding the densification kinetics and optimizing the processing parameters to achieve high-density ZrC components. mdpi.comosti.gov For example, simulations have been used to compare the densification of ZrC under SPS and conventional hot pressing, attributing differences to the effects of the electric current in SPS. mdpi.comnih.gov

Computational MethodApplication for this compoundKey Insights
Finite Element Method (FEM) Simulation of sintering processes (e.g., SPS, Hot Pressing). mdpi.comosti.govAnalysis of temperature distribution, stress evolution, and densification kinetics during sintering. mdpi.comosti.govnih.gov
First-Principles Calculations (e.g., DFT) Investigation of phase stability, electronic structure, and defect energetics. imperial.ac.uknih.govUnderstanding of vacancy ordering, charge distribution, and local bonding effects on stability. nih.gov

Theoretical and Computational Investigations of Zirconium Carbide

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, predominantly using Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of ZrC. iphy.ac.cncpsjournals.org.cn These methods solve the quantum mechanical equations governing the electrons in a material to predict a wide range of properties from the ground state. The accuracy of DFT calculations has been consistently validated by the good agreement between calculated and experimental data for properties like lattice parameters and bulk modulus. cpsjournals.org.cnresearchgate.net

The electronic band structure of a material dictates its electrical and bonding properties. In ZrC, DFT calculations reveal a significant overlap and hybridization between the carbon 2p (C-2p) and zirconium 4d (Zr-4d) orbitals around the Fermi level. iphy.ac.cncpsjournals.org.cnresearchgate.net This mixing of orbitals is a hallmark of strong covalent bonding between the zirconium and carbon atoms. iphy.ac.cncpsjournals.org.cnresearchgate.net The states near the Fermi level are primarily composed of Zr-4d and C-2p states, which are the main contributors to electrical conductivity. nsf.gov The covalent nature of the Zr-C bond is a key factor behind ZrC's high melting point and hardness. nih.gov

The analysis of the partial density of states (PDOS) further quantifies the contributions of different orbitals. For the B1 (NaCl-type) crystal structure of ZrC, the valence band shows a significant contribution from C-2p orbitals, while the conduction band is dominated by Zr-4d orbitals. researchgate.net This electronic configuration underscores the complex interplay of metallic, covalent, and ionic bonding within the material. researchgate.net

To further dissect the nature of the chemical bonds in ZrC, Bader charge analysis is a powerful computational tool. This method partitions the total electron charge density of a system among its atoms, providing an estimate of charge transfer and, consequently, the degree of ionicity in a bond.

Studies employing Bader charge analysis on ZrC have consistently shown a net transfer of electrons from the less electronegative zirconium atoms to the more electronegative carbon atoms. iphy.ac.cncpsjournals.org.cnresearchgate.netaip.orgiphy.ac.cn One study calculated that approximately 1.71 electrons are transferred from each zirconium atom to the nearest carbon atom. iphy.ac.cncpsjournals.org.cnresearchgate.netiphy.ac.cn This charge transfer can be represented as Zr¹⁺⁷¹C¹⁻⁷¹, indicating a significant ionic component to the Zr-C bond. iphy.ac.cn Another study reported a transfer of 1.56 electrons from zirconium to carbon. aip.org

Point defects, such as vacancies and interstitials, are invariably present in crystalline materials and can significantly influence their properties. First-principles calculations are instrumental in determining the energetics of defect formation and migration, which are often difficult to measure experimentally.

In ZrC, calculations have shown that carbon-related defects are energetically easier to form than zirconium-related defects. researchgate.net Specifically, isolated carbon vacancies have been identified as the most energetically favorable intrinsic point defect, with a calculated formation energy of 1.13 eV. researchgate.net This is followed by Frenkel pairs (a vacancy-interstitial pair) with a formation energy of 3.29 eV. researchgate.net Divacancies and Schottky pairs (a pair of cation and anion vacancies) have higher formation energies of 6.86 eV and 8.29 eV, respectively, suggesting lower intrinsic concentrations. researchgate.net

The migration barrier for an isolated carbon vacancy in ZrC has been calculated to be 4.11 eV, indicating that these defects are relatively immobile at lower temperatures. researchgate.net The presence of charge can slightly alter this barrier. researchgate.net Molecular dynamics simulations based on DFT have also observed the spontaneous formation of carbon Frenkel pairs at high temperatures (around 3200 K), well below the melting point. aps.orgarxiv.orgresearchgate.net The formation energy of these Frenkel pairs is found to decrease with thermal expansion of the lattice. aps.orgarxiv.orgresearchgate.net

Calculated Defect Formation Energies in Zirconium Carbide
Defect TypeFormation Energy (eV)
Isolated Carbon Vacancy1.13
Frenkel Pair3.29
Divacancy6.86
Schottky Pair8.29

The elastic properties of a material describe its response to mechanical stress and are fundamental to its structural applications. First-principles calculations can accurately predict the single-crystal elastic constants (Cij) of ZrC. researchgate.net From these constants, polycrystalline elastic moduli such as the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be derived.

Calculated elastic constants for ZrC are generally in good agreement with experimental values. iphy.ac.cncpsjournals.org.cnresearchgate.net These calculations confirm the mechanical stability of the rock-salt structure of ZrC. doi.org The high values of the calculated moduli underscore the intrinsic stiffness and hardness of this compound. researchgate.net For instance, the calculated Young's modulus of ZrC is significantly higher than that of Zr-based single-phase glassy alloys. researchgate.net

Theoretically Calculated Elastic Properties of this compound
PropertyCalculated Value
Bulk Modulus (B)~214 - 223.1 GPa
Shear Modulus (G)Varies with calculation method
Young's Modulus (E)Varies with calculation method
C₁₁Slightly higher than C₁₂
C₁₂Lower than C₁₁
C₄₄Significantly lower than C₁₁

Note: The exact values of the elastic moduli can vary depending on the specific computational methods and approximations used.

Phonons are quantized lattice vibrations that play a crucial role in a material's thermal properties, such as thermal conductivity and heat capacity. The phonon dispersion curves, which plot the phonon frequencies against the wavevector in the Brillouin zone, provide a complete picture of the vibrational modes of a crystal.

First-principles calculations of the phonon dispersion curves for ZrC in the rock-salt structure show no imaginary frequencies, confirming its dynamical stability. iphy.ac.cncpsjournals.org.cnresearchgate.netiphy.ac.cncdmx.gob.mxresearchgate.net The calculated curves are in excellent agreement with experimental data obtained from techniques like neutron scattering. iphy.ac.cnacs.org

The phonon spectrum of ZrC is characterized by a distinct gap between the lower-frequency acoustic branches and the higher-frequency optical branches. nsf.govacs.org The acoustic modes primarily involve the vibration of the heavier zirconium atoms, while the optical modes are dominated by the vibrations of the lighter carbon atoms. acs.org This separation is attributed to the large mass difference between Zr and C atoms. nsf.gov The phonon density of states (PhDOS) derived from these dispersion curves is essential for calculating thermodynamic properties like heat capacity and thermal expansion at different temperatures. iphy.ac.cniphy.ac.cnaps.org

Elastic Constants and Moduli from First Principles

Molecular Dynamics (MD) Simulations

While DFT is powerful for ground-state properties and small systems, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of materials at finite temperatures and over longer timescales. MD simulations solve the classical equations of motion for a system of atoms, using interatomic potentials derived either from first-principles calculations (ab initio MD or AIMD) or empirical models.

AIMD simulations have been instrumental in studying high-temperature phenomena in ZrC. For example, they have been used to investigate the spontaneous formation of Frenkel defects at elevated temperatures, providing insights into the initial stages of defect generation. aps.orgarxiv.orgresearchgate.net AIMD has also been used to model the structural evolution of ZrC during oxidation at extremely high temperatures (around 3000 °C), revealing how nitrogen doping can improve its ablation resistance by forming a protective Zr-C-N-O network. eurekalert.org

Non-equilibrium MD simulations have been utilized to characterize the thermal properties of ZrC, such as its thermal conductivity, and to understand the impact of defects like pores and helium bubbles on heat transport. usu.edu These simulations are crucial for predicting the performance of ZrC in extreme environments, such as in nuclear reactors where the accumulation of fission products like helium is a concern. usu.edu

Spontaneous Frenkel Pair Formation Simulation

Recent computational studies using density functional theory have revealed the spontaneous formation of carbon Frenkel pairs in this compound at temperatures significantly below its melting point. aps.orgarxiv.orgresearchgate.net Molecular dynamics simulations showed this phenomenon occurring at 3200 K, which is approximately 500 K below the melting temperature. arxiv.orgresearchgate.net This is a rare behavior to observe in equilibrium simulations. aps.orgarxiv.orgresearchgate.net

To understand this, researchers have identified several metastable structures of these Frenkel pairs. aps.orgarxiv.org The formation of these defects is facilitated by the thermal expansion of the lattice, which reduces their formation energy by 0.7 to 1.5 eV. aps.orgarxiv.orgresearchgate.net The concentration of these Frenkel pairs is estimated to be around 1.2% per mole in a stoichiometric crystal at 3000 K. aps.orgarxiv.orgresearchgate.net In a crystal with 10% constitutional vacancies, this concentration drops to 0.3% per mole. aps.orgarxiv.orgresearchgate.net The formation of these pairs has a notable impact on the material's heat capacity, thermal expansion, and bulk modulus. aps.org

The identified metastable Frenkel pair defects include bound and unbound configurations, such as bound dimers (B2) and trimers (B3), as well as unbound dimers (U2) and trimers (U3, Ulin3). aps.orgresearchgate.net

High-Temperature Behavior and Structural Dynamics

Experimental and computational studies have confirmed the stability of the B1 (rock-salt) phase of ZrC at high temperatures and pressures. researchgate.netacs.orghpstar.ac.cn In situ synchrotron X-ray diffraction experiments have shown that the B1 phase remains stable up to approximately 154 GPa at room temperature and up to 2000 K at around 40 GPa. researchgate.netacs.orghpstar.ac.cn This contradicts some theoretical predictions of a phase transition to a B2 (CsCl-type) structure. hpstar.ac.cn

The high-temperature strength of ZrC is a key property for its applications. nih.gov Its flexural strength increases with temperature, reaching a peak at high temperatures before declining. nih.gov For example, the flexure strength can increase from around 460 MPa at room temperature to approximately 494 MPa at 1600 °C. nih.gov The elastic modulus, while decreasing with temperature, remains high. mdpi.comnih.gov

However, at high temperatures and pressures, ZrC can become chemically reactive, especially in the presence of water, reacting to form zirconium dioxide (ZrO₂) and methane (B114726) (CH₄). researchgate.netacs.orghpstar.ac.cn

Cluster Expansion Methodologies for Vacancy Distribution

The cluster expansion (CE) method is a powerful computational technique used to model the effects of chemical disorder, such as vacancies, on the properties of materials like this compound. umass.eduaps.org This method allows for the efficient calculation of properties for a vast number of atomic configurations, which would be computationally prohibitive using direct first-principles calculations alone. umass.eduaps.org

In the context of substoichiometric ZrCₓ, the CE method treats the carbon sublattice as a binary alloy of carbon atoms and vacancies. umass.edu By fitting to a set of DFT-calculated energies of various ordered structures, the CE can predict the energy of any vacancy configuration. umass.edunih.gov This approach has been used to investigate the influence of pressure on vacancy concentration and distribution. umass.eduaps.org Studies have shown that high pressure tends to reduce the concentration of carbon vacancies, driving the system towards the stoichiometric ZrC composition. umass.eduaps.org

The CE method has also been instrumental in understanding the stability of various ordered phases of ZrCₓ at 0 K. nih.gov It helps in constructing the convex hull of stable phases, although different studies have sometimes predicted different stable ordered structures. nih.gov

Thermodynamic Modeling and Prediction

Thermodynamic modeling is essential for predicting the behavior of ZrC under various conditions. iphy.ac.cnresearchgate.net First-principles calculations combined with quasi-harmonic approximations are often employed to determine thermodynamic properties. iphy.ac.cn

Enthalpy and Gibbs Free Energy Calculations under Pressure

First-principles calculations based on DFT are used to compute the enthalpy and Gibbs free energy of ZrC as a function of pressure. researchgate.netcdmx.gob.mxscite.ai These calculations are crucial for predicting phase transitions. researchgate.netcdmx.gob.mx For instance, the B1 to B2 phase transition in ZrC has been theoretically predicted to occur at pressures around 297-300 GPa based on enthalpy calculations. researchgate.netcdmx.gob.mx

The Gibbs free energy, which includes the effects of temperature and entropy, is also calculated to construct phase diagrams. scite.airesearchgate.net The enthalpy of formation of ZrC has been determined experimentally through oxygen bomb calorimetry. For ZrC₁.₀, the extrapolated enthalpy of formation is approximately -49.5 kcal/mol. sci-hub.se

Thermal Expansion and Heat Capacity Modeling

The thermal expansion and heat capacity of ZrC are critical parameters for its high-temperature applications. nih.govsci-hub.se These properties are modeled using theoretical approaches like the quasi-harmonic approximation. iphy.ac.cnmst.edu

The coefficient of thermal expansion (CTE) of ZrC increases with temperature. nih.govsci-hub.se For example, the linear CTE can increase from about 5.2 ppm/°C at 50°C to 12.2 ppm/°C at 1000°C. sci-hub.se The heat capacity also increases with temperature. sci-hub.se At room temperature, the heat capacity is around 0.36 J/g·K and rises to about 0.52 J/g·K at 1000°C. sci-hub.se

Theoretical models like the Debye model are used to describe the temperature dependence of heat capacity. mit.edu The presence of defects, such as Frenkel pairs, is predicted to contribute to the heat capacity and thermal expansion. aps.org

Interactive Data Tables

Table 1: Frenkel Pair Formation Data

Table 2: High-Temperature Mechanical Properties

Table 3: Thermal Properties

Performance and Degradation Mechanisms of Zirconium Carbide in Extreme Environments

High-Temperature Stability and Mechanical Behavior Mechanisms

Zirconium carbide (ZrC) is renowned for its high melting point, significant hardness, and strength at elevated temperatures, making it a candidate for applications in extreme environments like hypersonic vehicles and nuclear reactors. encyclopedia.pub However, its performance is intricately linked to its mechanical behavior and stability at these temperatures.

Flexural Strength and its Temperature Dependence

The flexural strength of this compound exhibits a notable dependence on temperature. At room temperature, hot-pressed ZrC demonstrates a flexural strength of approximately 362.3 ± 46 MPa. mst.edu This strength can remain relatively constant or even increase at elevated temperatures. For instance, some studies report an increase in flexural strength to 494 ± 44 MPa at 1600 °C before it declines to 366 ± 46 MPa at 1800 °C. mdpi.comnih.gov Another study observed the strength to be roughly constant up to 2200°C, after which it decreased to 283 ± 34 MPa. mst.edu This unusual behavior, where strength is maintained or increased at high temperatures, is advantageous for applications involving extreme thermal conditions. encyclopedia.pub

In composites, such as those with a tungsten matrix, the flexural strength of the composite can gradually increase with temperature, reaching a peak at around 1000 °C. researchgate.net This is attributed to the brittle-to-ductile transition of the tungsten matrix, which enhances the strengthening effect of the ZrC particles. researchgate.net Similarly, ZrC nanoparticles in C-SiC ceramic matrix composites have been shown to improve mechanical properties at all tested temperatures, with the flexural strength reaching a maximum at 1200 °C. mdpi.comnih.gov This improvement is linked to a reduction in residual silicon and enhanced microstructure integrity. mdpi.comnih.gov

Interactive Table: Temperature Dependence of Flexural Strength in this compound Materials

MaterialTemperature (°C)Flexural Strength (MPa)
Hot-pressed ZrCRoom Temperature362.3 ± 46
Hot-pressed ZrC1600494 ± 44
Hot-pressed ZrC1800366 ± 46
Hot-pressed ZrC2200283 ± 34
ZrC/W Composite1000Peak Value
C-SiC-ZrC Composite1200Maximum Value

Fracture Toughness and Toughening Mechanisms

Fracture toughness is a critical property for ceramic materials like ZrC, which are inherently brittle and have limited ability to undergo plastic deformation to slow down crack propagation. mdpi.com The room temperature fracture toughness of monolithic ZrC is measured to be around 2.9 ± 0.1 MPa·m¹/². mst.edu However, unlike flexural strength, fracture toughness generally decreases at elevated temperatures due to the material's lack of ductility. mdpi.comnih.gov

Several mechanisms contribute to the fracture toughness of ZrC and its composites:

Crack Deflection: In laminated structures, such as ZrC-SiC composites, cracks can be deflected at the interface between layers. tandfonline.com This deflection extends the crack propagation path, effectively consuming more energy and preventing catastrophic failure. tandfonline.com Similarly, in Mo-ZrC eutectic composites, crack deflection along colony boundaries and at the Mo/ZrC interface contributes to improved fracture toughness. tandfonline.com

Whisker Pull-out: In composites reinforced with whiskers, such as silicon carbide whiskers in an alumina (B75360) matrix, the pull-out of these whiskers from the matrix during fracture can dissipate a significant amount of energy, thereby increasing toughness. nd.edu This mechanism is also relevant for ZrC-based composites. researchgate.net

Crack Bridging: Fibers or whiskers can bridge a crack, counteracting the forces that would otherwise cause it to widen. mdpi.com This mechanism is particularly effective in C/C-ZrC composites, where carbon fibers can bridge cracks, although this exposes the less oxidation-resistant carbon fibers. mdpi.com

Plastic Flow: At very high temperatures (above 1400°C), some degree of plasticity can occur at the crack tip, which can reduce the stress concentration and lead to subcritical crack growth. banrepcultural.org

Subcritical Crack Growth: This phenomenon involves the slow growth of cracks at stress intensity levels below the material's fracture toughness. banrepcultural.orgkuleuven.be In ZrC, surface flaws from machining can be the source of critical flaws up to 1400°C, after which subcritical crack growth of these flaws becomes a dominant failure mechanism. mst.edu

Creep Mechanisms and Densification Kinetics

Creep, the time-dependent deformation of a material under constant load, is a critical consideration for high-temperature applications. The creep behavior of zirconium oxycarbides has been studied in the temperature range of 1500–1600 °C. researchgate.net The creep mechanism appears to be dependent on stoichiometry and applied stress. At low stress, the creep is governed by zirconium volume diffusion, while at high stress, a power-law creep regime emerges. researchgate.net Increasing oxygen content in zirconium oxycarbides has a negative impact on creep resistance. researchgate.net The densification of ZrC powder during spark plasma sintering (SPS) is associated with creep mechanisms like grain boundary sliding and dislocation glide. mdpi.com

The densification of ZrC is challenging due to its low self-diffusion coefficient and high rate of grain growth at elevated temperatures. encyclopedia.pubmdpi.com High-pressure techniques like hot-pressing and SPS are typically required to achieve high-density ZrC. encyclopedia.pubmdpi.com

Influence of Microstructure on Mechanical Performance

The mechanical performance of this compound is highly sensitive to its microstructure, including grain size, porosity, and the presence of defects.

Grain Size: The strength of ZrC is influenced by its grain size. In many cases, the largest grains in the microstructure act as the strength-limiting flaws. mst.edu A finer grain size generally leads to higher strength and hardness.

Porosity: Porosity is a common defect in ceramic manufacturing and significantly degrades mechanical properties. Pores act as stress concentration points, leading to premature failure and reducing both tensile strength and elastic modulus. encyclopedia.pub Achieving high relative density, typically above 95%, is crucial for optimal mechanical performance. mst.edu

Defects and Impurities: Defects such as vacancies in the crystal lattice, impurities, and microcracks can all act as stress concentrators and limit the material's strength. encyclopedia.pubmdpi.comnih.gov The non-stoichiometric nature of ZrC can lead to carbon vacancies, which can be occupied by impurities, distorting the lattice and negatively impacting mechanical and thermal properties. encyclopedia.pubmdpi.com

Oxidation and Ablation Resistance Mechanisms

The utility of this compound in high-temperature, oxygen-containing environments is ultimately limited by its oxidation and ablation behavior.

Reaction Kinetics and Mechanisms in High-Temperature Environments

This compound begins to oxidize at temperatures as low as 380°C, with the rate of oxidation increasing rapidly with temperature. researchgate.net The oxidation kinetics of ZrC are complex and depend on temperature and the presence of other gases like water vapor.

In air, the oxidation of ZrC between 450°C and 580°C is primarily controlled by a surface reaction at the ZrC-ZrO₂ phase boundary, with an activation enthalpy of 46 kcal per mole. osti.gov A secondary, diffusion-controlled process also occurs initially. osti.gov At higher temperatures (1073-1373 K), the oxidation kinetics can be linear, governed by the inward diffusion of oxygen through an intermediate layer of amorphous carbon and ZrO₂ nanocrystals. noaa.govresearchgate.net However, at even higher temperatures, this protective layer can break down, leading to rapid oxidation. noaa.govresearchgate.net

The presence of water vapor accelerates the oxidation rate of ZrC when oxygen is also present. osti.gov While water vapor alone does not significantly oxidize ZrC at lower temperatures, it can react with ZrC at high pressures and temperatures to form zirconium dioxide (ZrO₂) and methane (B114726) (CH₄). acs.orgresearchgate.net The corrosion of ZrC in water vapor between 800 and 1200 °C results in the formation of a scale layer composed of cubic and monoclinic ZrO₂ phases. researchgate.net

Interactive Table: Oxidation Behavior of this compound

EnvironmentTemperature RangeDominant MechanismKey Observations
Air450-580°CSurface reaction at ZrC-ZrO₂ interfaceActivation enthalpy of 46 kcal/mole.
Air1073 KLinear kinetics, oxygen diffusion through intermediate layerIntermediate layer of amorphous carbon and ZrO₂.
Air>1073 KRapid oxidationBreakdown of protective intermediate layer.
Air with Water Vapor450-580°CAccelerated surface reactionRate increases with water vapor pressure.
Water Vapor800-1200°CCorrosion forming ZrO₂ scaleScale consists of cubic and monoclinic ZrO₂.

Formation and Stability of Oxide Layers (e.g., Cubic and Monoclinic ZrO2)

The oxidation of this compound (ZrC) at elevated temperatures leads to the formation of a zirconium dioxide (ZrO2) layer. The stability and phase composition of this oxide layer are critical to the material's performance in extreme environments.

At temperatures around 800°C in a water vapor environment, the corrosion of ZrC ceramics results in the formation of a cubic ZrO2 (c-ZrO2) phase in the oxide layer. rsc.org However, at higher temperatures, typically above 800°C, the oxide scale becomes a mixture of both cubic and monoclinic ZrO2 (m-ZrO2) phases. rsc.org The proportion of the monoclinic phase tends to increase with rising corrosion temperature. rsc.org This transformation is significant because the two phases have different thermal expansion coefficients, which can lead to spalling of the outer oxide layer at temperatures of 1000°C and above. rsc.org

The initial stage of oxidation is often proposed to involve the formation of an oxycarbide (ZrCxOy) layer at the interface between ZrC and ZrO2. tandfonline.comresearchgate.net This intermediate layer, however, has not always been experimentally observed. researchgate.net The oxidation mechanism can be described in several steps:

Formation of a ZrOxCy phase on the surface, which then transforms into amorphous ZrO2 and free carbon. tandfonline.com

Nucleation of cubic zirconia (c-ZrO2) crystallites, which form a dense oxide layer. The free carbon present can stabilize the c-ZrO2 polymorph. tandfonline.com

At very high temperatures, the oxide layer can become destabilized. tandfonline.com

The stability of the ZrO2 layer is crucial for protecting the underlying ZrC from further degradation. A dense, adherent oxide layer can act as a barrier to oxygen diffusion. tandfonline.com

Role of Dopants (e.g., Nitrogen) in Enhancing Ablation Resistance and Oxide Network Formation

Doping this compound with certain elements can significantly enhance its performance in extreme environments, particularly its resistance to ablation. Nitrogen has been identified as a beneficial dopant for improving the ablation resistance of ZrC ceramics. sciopen.comresearchgate.net

The primary mechanism behind this improvement is the formation of a robust Zr-C-N-O oxide network structure during oxidation. sciopen.comresearchgate.net At temperatures below the melting point of the oxide, nitrogen atoms preferentially bond with zirconium atoms. sciopen.comresearchgate.net This bonding helps to create a more stable and integral oxide layer that minimizes material loss during ablation. sciopen.comresearchgate.net

Experimental studies and molecular dynamics simulations have shown that nitrogen doping leads to the precipitation of nanocarbon and Zr-C-N-O phases at the interface between the oxidized and unoxidized regions. sciopen.com This network structure enhances the viscosity of the oxide layer, which in turn reduces the loss of oxides during the high-temperature ablation process. researchgate.net The stable bonds between zirconium and nitrogen within the oxide network delay the detachment of the oxide and the release of gases like carbon monoxide (CO) and carbon dioxide (CO2). researchgate.net

Other dopants, such as silicon carbide (SiC), are also used to improve the oxidation resistance of ZrC. The resulting silicon dioxide (SiO2) from oxidation can fill cracks and pores in the ZrO2 layer, a phenomenon known as "self-healing," which reduces oxygen diffusion. bham.ac.uk

Interfacial Phenomena between this compound and Oxide Phases

Research has shown the formation of an intermediate layer at the ZrC/ZrO2 interface. researchgate.net In some cases, this layer has been characterized as a 2 μm thick amorphous carbon matrix containing embedded ZrO2 nanocrystals. researchgate.net The formation of an oxycarbide (ZrCxOy) layer at the interface has also been proposed, though direct experimental observation can be challenging. tandfonline.comresearchgate.net

A notable phenomenon observed is the "inheritance in microstructure" where the cubic ZrO2 (c-ZrO2) formed near the interface retains some of the crystallographic orientations of the original ZrC. rsc.orgresearchgate.net This suggests a specific crystallographic relationship at the ZrC/c-ZrO2 interface. rsc.org The interface region can also be rich in carbon, containing a mixture of carbon and c-ZrO2. rsc.org

The stability of this interface is crucial. In some instances, a cyclic debonding of the interface can occur, leading to repetitive microcrack patterns. researchgate.net The presence of liquid phases at the interfaces during sintering of ZrC-based composites can promote densification and the elimination of oxide impurities. capes.gov.br However, under certain corrosive conditions, such as in the presence of molten steel, the ZrC coating can be attacked, leading to the formation of undesirable carbide phases and degradation of the protective layer. europa.eu

Corrosion Mechanisms in Specific Environments (e.g., High-Temperature Water Vapor)

This compound (ZrC) is susceptible to corrosion in specific high-temperature environments, such as water vapor, which is a critical consideration for its application in nuclear reactors.

The corrosion of ZrC ceramics in high-temperature water vapor becomes significant at temperatures around 650°C. rsc.org The primary reaction involves the formation of zirconium dioxide (ZrO2), which leads to a weight gain in the material and the simultaneous release of hydrogen (H2) gas. rsc.org As the temperature increases to approximately 900°C, the carbon in ZrC begins to react with the water vapor, producing carbon monoxide (CO) and carbon dioxide (CO2) gases. rsc.org

The corrosion kinetics in water vapor generally follow a parabolic relationship, indicating that the process is controlled by diffusion through the growing oxide layer. rsc.orgresearchgate.net The rate of weight gain increases with higher corrosion temperatures. rsc.orgresearchgate.net

A proposed mechanism for the corrosion of ZrC in water vapor up to 1200°C involves several stages:

Initially, an oxycarbide layer forms with the release of H2. rsc.org

Liberated carbon precipitates as cubic zirconia forms in the layer. rsc.org

The carbon is then oxidized to CO gas, which can leave pores in the zirconia layer. Monoclinic zirconia may form in the outer layers. rsc.org

Polymorphic transformation of zirconia phases occurs, and the effusing CO and CO2 can create cracks. rsc.org

Upon cooling, the transformation from tetragonal to monoclinic zirconia in the outer layer can cause a significant volume increase, leading to cracking and spalling of the oxide layers. rsc.org

It has also been observed that under high pressure and temperature, ZrC is highly reactive in the presence of even trace amounts of water, reacting to form ZrO2 and methane (CH4). researchgate.nethpstar.ac.cn

Irradiation Effects and Nuclear Applications

This compound (ZrC) is a candidate material for various nuclear applications, including as a coating for fuel particles in high-temperature gas-cooled reactors (HTGRs) and as a component in accident-tolerant fuels. rsc.orgresearchgate.netresearchgate.net Its performance in these applications is heavily influenced by its response to irradiation.

Radiation Damage Mechanisms and Microstructural Evolution under Neutron and Ion Irradiation

Irradiation of ZrC with neutrons and ions induces various forms of damage, leading to microstructural evolution. The primary effects of irradiation include the creation of point defects (vacancies and interstitials), defect clusters, and dislocation loops. nih.gov These defects can cause swelling, amorphization, and changes in mechanical and thermal properties. nih.gov

Under ion irradiation (e.g., with protons or heavier ions like Kr and Au), the common microstructural features observed are faulted Frank loops. unl.edu At lower temperatures (around 300 K and below), irradiation results in the accumulation of "black dot" defects, which are small defect clusters. psu.edu At higher temperatures, these defects can migrate and coarsen, forming larger dislocation loops and tangled dislocation segments. psu.edu

A key macroscopic effect of irradiation is lattice parameter expansion, or swelling. researchgate.netunl.edu Studies have shown that the lattice parameter increases with increasing irradiation dose. researchgate.net For instance, irradiation with 158 MeV Xe ions to a dose of 2.4 displacements per atom (dpa) resulted in an increased lattice parameter. researchgate.net Swift heavy ion irradiation has also been shown to induce significant swelling in microcrystalline ZrC. osti.govaip.org Despite these changes, the rock salt crystal structure of ZrC is generally retained under various irradiation conditions, demonstrating its stability. researchgate.net

The extent of radiation damage can be influenced by the material's stoichiometry and the irradiation temperature. High-temperature irradiation can lead to an increase in the size of point defects and the formation of more complex defect structures. nih.gov

Fission Product Retention Capabilities and Mechanisms

A crucial aspect of ZrC's performance in nuclear fuel applications is its ability to retain fission products. ZrC has shown excellent resistance to chemical attack by fission products and good retention capabilities, particularly for cesium. researchgate.netiaea.orgchemicalbook.com

Irradiation experiments have demonstrated that ZrC-coated fuel particles can perform better than standard silicon carbide (SiC)-coated particles at very high temperatures (above 1600°C). iaea.org The ZrC layer is less susceptible to chemical interaction with fission products and the fuel kernel. iaea.org

However, the effectiveness of ZrC as a barrier can vary for different fission products. While it shows good retention of cesium, it has been found to be a less effective barrier for ruthenium compared to SiC. iaea.org Some studies on early ZrC-coated particles also indicated poor retention of metallic fission products like strontium-90, which was attributed to the presence of a free carbon phase in non-stoichiometric coatings. chemicalbook.com

This compound as a Coating Material for Nuclear Fuels (e.g., TRISO fuels)

This compound (ZrC) is a leading candidate material to replace the silicon carbide (SiC) layer in tristructural-isotropic (TRISO) coated fuel particles, particularly for applications in high-temperature gas-cooled reactors (HTGRs) and very-high-temperature reactors (VHTRs). researchgate.netresearchgate.net Its primary function within the TRISO particle—a layered composite sphere containing a fissile kernel—is to act as a robust barrier, preventing the release of metallic and gaseous fission products and providing mechanical strength. researchgate.netresearchgate.net The motivation to substitute the well-established SiC layer stems from ZrC's superior properties at extreme temperatures. researchgate.net

Research has consistently shown that ZrC coatings offer enhanced performance, especially at temperatures exceeding 1600°C. Unlike SiC, which can be susceptible to thermal decomposition and chemical attack by certain fission products like palladium (Pd) at elevated temperatures, ZrC demonstrates greater chemical stability and resistance to corrosion. iaea.orgresearchgate.net This improved resistance to what is known as "nodular" corrosion by palladium is a significant advantage, as this type of corrosion can compromise the integrity of the SiC layer and lead to fuel failure. icevirtuallibrary.com Out-of-pile and in-pile experiments have confirmed that the ZrC layer is less susceptible to chemical attack from both fission products and the fuel kernel itself.

Irradiation tests have provided valuable data on the performance of ZrC-coated fuels. While early tests sometimes showed poor performance due to unoptimized fabrication conditions, subsequent experiments have demonstrated the excellent potential of ZrC. For instance, ZrC-Triso coated particles have been irradiated to a maximum fast-neutron fluence greater than 2 x 10²⁵/m² with minimal in-reactor fission-gas release. osti.gov Post-irradiation heating tests have further highlighted ZrC's resilience, with particles enduring temperatures up to 2400°C for extended periods without failure. osti.gov

In terms of fission product retention, ZrC-coated particles have shown better cesium (Cs) retention compared to their SiC counterparts. However, studies also indicate that the ZrC layer may be a less effective barrier for other fission products, such as ruthenium (Ru) and silver (Ag). iaea.org Microprobe analysis of irradiated particles has sometimes revealed the presence of rare-earth fission products on the outer surface of the ZrC coating, although cesium was effectively contained within it.

The fabrication of the ZrC layer, typically via chemical vapor deposition (CVD), is critical to its performance. researchgate.net Achieving a stoichiometric ZrC layer, with a carbon-to-zirconium atomic ratio of 1.0, is crucial for optimal performance. researchgate.net Non-stoichiometry can lead to the presence of free carbon, which can affect the microstructure and properties of the coating. europa.eu

Table 1: Selected Irradiation Test Data for ZrC-Coated Fuel Particles

Irradiation Test/CapsuleFuel KernelCoating TypeIrradiation Temperature (°C)Burnup (% FIMA)Key FindingsReference
HRB-15AUO₂, UC₂ZrC-Triso--ZrC layers suffered no fission product attack, while standard SiC coatings showed some interaction.
Siloe Test ReactorUC₂ZrC-coated--Exceptional resistance to chemical attack by fission products; good mechanical stability. No attack on ZrC even when adjacent to the UC₂ kernel.
Capsule Irradiation Experiment-ZrC-Triso & SiC-Triso1400 - 16504.5Compared irradiation performance of ZrC-Triso and normal Triso particles under identical conditions. researchgate.netresearchgate.net
UnnamedUO₂ZrC-coated-1.5 (in-reactor) / 4.0 (post-heating)Minimal in-reactor fission gas release. Post-irradiation heating to 2400°C showed high sustainability. osti.gov

Compatibility with Nuclear Reactor Environments (e.g., Coolants)

The performance and longevity of this compound in a nuclear reactor are critically dependent on its compatibility with the surrounding environment, particularly the reactor coolant. Degradation mechanisms are highly specific to the type of coolant and the operating conditions.

Gas Coolants (e.g., Helium) In high-temperature gas-cooled reactors (HTGRs), helium is the primary coolant. While helium itself is inert, oxidizing impurities within the coolant (such as trace amounts of water or oxygen) pose a risk. researchgate.net These impurities can lead to the oxidation of ZrC components, especially at the high operating temperatures of VHTRs. researchgate.net Studies have shown that oxygen partial pressures as low as 10⁻⁵ Pa can initiate the oxidation of ZrC ceramics at temperatures above 500°C. researchgate.net This oxidation can affect the material's properties and surface integrity. researchgate.net

Water/Steam Coolants In water-cooled reactors, materials are exposed to high-temperature water or steam. While pure zirconium alloys are known for their remarkable water corrosion resistance, the behavior of ZrC is more complex. researchgate.net In the context of severe accidents, where core meltdown can occur, ZrC has been studied as a coating for graphite (B72142) crucibles to contain the molten corium (a mixture of fuel and structural materials). europa.eu These studies found that ZrC resists prototypic water reactor corium (a UO₂-ZrO₂ mixture) well. europa.eu However, when other materials like stainless steel are present in the molten mixture, undesirable interactions leading to the carburization of the corium have been observed. europa.eu This indicates that the chemical compatibility of ZrC in a water reactor environment is highly dependent on the specific materials it comes into contact with.

Liquid Metal Coolants (e.g., Lead-Bismuth Eutectic) For Generation IV lead-cooled fast reactors (LFRs), lead or lead-bismuth eutectic (LBE) are candidate coolants. These heavy liquid metals can be highly corrosive to structural materials. diva-portal.orgmdpi.com Research on the compatibility of ZrC with LBE has shown that it is generally chemically compatible under typical LFR operating conditions (e.g., 500°C). diva-portal.org No significant dissolution or formation of new bulk phases within the ZrC grains was observed in tests with oxygen-poor LBE. diva-portal.org However, some localized ingress of lead and bismuth can occur along high-energy defect sites like twin boundaries within the ZrC grains. diva-portal.org In some cases, the interaction between Zr₂AlC-based ceramics (which contain ZrC) and liquid LBE has led to the in-situ formation of a new MAX phase solid solution at the interface. kuleuven.be The addition of inhibitors like zirconium to the liquid LBE has been shown to be effective in reducing the corrosion of steel components by forming protective nitride films. mdpi.comosti.gov

Table 2: Summary of this compound Compatibility with Reactor Coolants

Coolant TypeOperating ConditionsCompatibility/Degradation MechanismsReference
Helium (Gas)High Temperatures (>500°C)Generally compatible, but susceptible to oxidation by impurities (H₂O, O₂) in the helium, forming a zirconia layer. researchgate.net
Water/SteamHigh Temperature/Pressure (e.g., Severe Accident)Good resistance to UO₂-ZrO₂ corium melts. Undesirable reactions and carburization observed in the presence of molten steel. europa.eu
Lead-Bismuth Eutectic (LBE)~500°C, Oxygen-poorLargely chemically compatible. Localized ingress of Pb and Bi can occur at grain boundaries and other defects. diva-portal.org

Advanced Zirconium Carbide Based Materials and Composites

Zirconium Carbide Matrix Composites

Carbon fiber-reinforced carbon (C/C) composites are valued in aerospace for their low density and excellent high-temperature mechanical properties. researchgate.netcfccarbon.com However, their poor oxidation resistance is a significant drawback. researchgate.netcfccarbon.com Incorporating this compound into a C/C matrix (C/C-ZrC) is a key strategy to improve the composite's resistance to ablation and oxidation. cfccarbon.com

These composites are often fabricated using methods like isothermal chemical vapor infiltration (ICVI) combined with reactive melt infiltration (RMI). sci-hub.se The resulting C/C-ZrC composites are denser and exhibit strong bonding between the pyrolytic carbon and ZrC. sci-hub.se The introduction of ZrC significantly enhances the mechanical properties. For instance, the flexural strength, modulus, and fracture toughness of C/C composites increase with higher ZrC content. cfccarbon.com One study showed that with a ZrC content of 12.08 wt%, the flexural strength increased by 70.0%, the modulus by 43.3%, and the fracture toughness by 48.0% compared to unmodified C/C composites. cfccarbon.com

Interestingly, the flexural properties of C/C-ZrC composites can even improve after short-term exposure to an oxyacetylene flame. After 15 seconds of ablation, the flexural strength and modulus of a C/C-ZrC composite increased by 141.8% and 40.9%, respectively. sci-hub.se This is attributed to the preferential oxidation of ZrC, which protects the carbon fibers and matrix, and the volume change during the ZrC to Zirconium Oxide (ZrO2) transformation, which can relieve internal stresses. sci-hub.se

Table 1: Mechanical Properties of C/C-ZrC Composites

PropertyUnmodified C/CC/C-ZrC (12.08wt% ZrC)C/C-ZrC (Post-Ablation - 15s)
Flexural Strength (MPa)25.0 cfccarbon.com42.5 cfccarbon.com138.42 sci-hub.se
Modulus (GPa)6.7 cfccarbon.com9.6 cfccarbon.com6.45 sci-hub.se
Fracture Toughness (MPa·m¹/²)17.3 cfccarbon.com25.6 cfccarbon.comN/A

The addition of silicon carbide (SiC) particles or whiskers to a this compound matrix is a common strategy to improve its mechanical properties and oxidation resistance. wikipedia.org These ZrC-SiC composites can be synthesized through various methods, including reactive hot pressing and reactive spark plasma sintering (R-SPS). scientific.netiaea.org

Reactive hot pressing of Zr, Si, and B4C has been used to create ZrB2-SiC-ZrC composites. scientific.net In these composites, the addition of ZrC influences the mechanical properties, with a 15 vol% ZrC addition leading to the highest hardness. scientific.netresearchgate.net A composite with 5 vol% ZrC exhibited the most homogeneous microstructure and the highest fracture toughness and flexural strength. scientific.netresearchgate.net

In-situ synthesis of nano-structured SiC-ZrC composites via R-SPS from a mixture of ZrSi2 and C powders has produced fully dense materials (over 99% relative density) at a relatively low sintering temperature of 1750°C. iaea.org The resulting composite has a homogeneous distribution of fine SiC (~260 nm) and ZrC (~360 nm) grains. iaea.org The mechanical properties of this nano-composite are impressive, with a Vickers hardness of 23.3 GPa, a fracture toughness of 2.87 MPa·m¹/², and a Young's modulus of 319 GPa. iaea.org

The addition of a third phase, such as Zirconium Silicide (ZrSi2), can further enhance the properties of ZrC-SiC composites. ceramic-science.com In ZrC-SiC-ZrSi2 ternary composites prepared by hot pressing, the addition of ZrSi2 improves sinterability, with a 10 vol% addition achieving a relative density of 98.8%. ceramic-science.com A 5 vol% addition of ZrSi2 resulted in the highest flexural strength of 520 MPa. ceramic-science.com

Table 2: Mechanical Properties of ZrC-SiC Based Composites

CompositeSynthesis MethodVickers Hardness (GPa)Fracture Toughness (MPa·m¹/²)Flexural Strength (MPa)Young's Modulus (GPa)
ZrB2-SiC-ZrC (15 vol% ZrC)Reactive Hot PressingHighest in study scientific.netresearchgate.netN/AN/AN/A
ZrB2-SiC-ZrC (5 vol% ZrC)Reactive Hot PressingN/AHighest in study scientific.netresearchgate.netHighest in study scientific.netresearchgate.netN/A
SiC-ZrCReactive Spark Plasma Sintering23.3 iaea.org2.87 iaea.orgN/A319 iaea.org
ZrC-SiC-ZrSi2 (5 vol% ZrSi2)Hot Pressing14-17 ceramic-science.comN/A520 ceramic-science.comN/A

This compound can be incorporated into metallic matrices to create composites with enhanced properties for specific applications. An example is the development of ZrC and tungsten (W) composites for heat exchangers in concentrated solar power plants. nih.gov These composites offer high-temperature thermal, mechanical, and chemical stability. nih.gov They have demonstrated failure strengths over 350 MPa at 1,073 K and thermal conductivity values two to three times greater than iron- or nickel-based alloys at that temperature. nih.gov

Another area of development is zirconium metal matrix composites reinforced with silicon carbide whiskers for nuclear reactor components. osti.gov These composites, typically comprising 60-90% by volume of a zirconium or zirconium alloy matrix, incorporate 10-40% by volume of SiC whiskers. osti.gov This reinforcement aims to improve the performance of components such as fuel cladding and control rods. osti.gov

Aluminum-based composites have also been explored, with this compound and fly ash used as reinforcements in an LM 13 aluminum alloy matrix. springerprofessional.de These hybrid metal matrix composites, produced by stir and squeeze casting, show significant improvements in tensile strength (up to 197 MPa), compressive strength (up to 589 MPa), and hardness (up to 172 HV). springerprofessional.de

Particle and Whisker Reinforced Composites (e.g., ZrC-SiC)

High-Entropy Carbide (HEC) Systems Incorporating this compound

High-entropy carbides (HECs) are a relatively new class of materials composed of five or more principal metallic elements in roughly equimolar ratios, forming a single-phase solid solution with a simple crystal structure. mdpi.comosti.gov The high configurational entropy of these systems stabilizes the single-phase structure. mdpi.com Zirconium is a common constituent in many HEC systems, which often exhibit higher hardness and better mechanical performance at high temperatures compared to their individual carbide components. mdpi.comosti.gov

The synthesis of HECs incorporating this compound can be achieved through various methods, including spark plasma sintering (SPS) of commercially available carbide powders or carbothermal reduction of oxides. mdpi.comceramic-science.com

For example, single-phase (Ta1/3Ti1/3Zr1/3)C ceramics have been prepared by SPS at 1973°C. ceramic-science.com These ceramics exhibited a flexural strength of around 700 MPa at room temperature. ceramic-science.com Another study synthesized dense (Hf, Ta, Zr, Nb)C ceramics via SPS, resulting in a chemically homogeneous, single-phase solid solution with a relative density of over 97.6%. researchgate.net

The (Ti,Zr,Hf,Nb,Ta)C system is one of the most extensively studied HECs. researchgate.netacs.org These ceramics can be synthesized by hot pressing carbide powders produced through carbothermal reduction, achieving relative densities from 95% to over 99% at temperatures between 1750°C and 1900°C. researchgate.net The resulting ceramics have a rock-salt crystal structure with grain sizes ranging from 0.6 to 1.2 µm. researchgate.net Solution-based chemical routes have also been developed, allowing for the synthesis of (Ti, Zr, Hf, Ta, Nb)C powder at significantly lower temperatures than traditional solid-state reaction methods. acs.org

A primary challenge for HECs is their inherent brittleness, which can limit their industrial applications. mdpi.com A key strategy to enhance the toughness of ZrC-containing HECs without significantly compromising their hardness is the incorporation of a second phase, such as silicon carbide (SiC) whiskers (SiCw). mdpi.com

In a study on (Ti0.2Zr0.2Hf0.2Nb0.2Ta0.2)C (HEC) composites, the addition of SiC whiskers via high-pressure, high-temperature (HPHT) sintering significantly improved fracture toughness. mdpi.com As the SiCw content increased from 0 to 40 mol%, the fracture toughness rose from 3.3 ± 1.1 MPa·m¹/² to 9.4 ± 1.2 MPa·m¹/², while the Vickers hardness remained largely unchanged. mdpi.com The SiC whiskers inhibit the grain growth of the HEC matrix due to a pinning effect. mdpi.com The primary toughening mechanisms identified are crack deflection and whisker pull-out, which dissipate fracture energy. mdpi.com

Similarly, the addition of SiC particles to a (NbTaZrW)C HEC enhanced both strength and toughness. researchgate.net A composite with 20 vol% SiC sintered at 1900°C showed a four-point bending strength of 554 ± 73 MPa and a fracture toughness of 5.24 ± 0.41 MPa·m¹/², improvements over the monolithic HEC's 332 ± 24 MPa and 4.51 ± 0.61 MPa·m¹/², respectively. researchgate.net The main toughening mechanism in this case was identified as crack deflection by the SiC particles. researchgate.net

Table 3: Toughening of ZrC-Containing HECs with SiC

HEC SystemReinforcementToughening EffectPrimary Toughening Mechanism
(Ti0.2Zr0.2Hf0.2Nb0.2Ta0.2)CSiC Whiskers (0-40 mol%)Fracture toughness increased from 3.3 to 9.4 MPa·m¹/² mdpi.comCrack deflection, whisker pull-out mdpi.com
(NbTaZrW)CSiC Particles (20 vol%)Fracture toughness increased from 4.51 to 5.24 MPa·m¹/²; Bending strength increased from 332 to 554 MPa researchgate.netCrack deflection researchgate.net

Synthesis and Microstructure of (Ta,Ti,Zr)C and (Ti,Zr,Hf,Nb,Ta)C Systems

Zirconium Carbonitrides and Oxynitrides

Zirconium carbonitride (Zr(C,N)) and zirconium oxycarbonitride (Zr(C,N,O)) represent advanced ceramic solid solutions derived from this compound. The incorporation of nitrogen and oxygen into the ZrC crystal lattice allows for the tailoring of chemical and physical properties, leading to enhanced performance in demanding applications.

Synthesis and Microstructure of Zr(C,N) and Zr(C,N,O) Solid Solutions

The synthesis of zirconium carbonitride and oxycarbonitride solid solutions can be achieved through several advanced methods, each influencing the final microstructure and properties of the material.

Zirconium Carbonitride (Zr(C,N)) Synthesis: this compound (ZrC) and zirconium nitride (ZrN) possess isotypical crystal structures and exhibit complete solid solubility, which allows for the formation of zirconium carbonitride, Zr(C,N), across a wide range of compositions. mdpi.com

Self-Propagating High-Temperature Synthesis (SHS): This method involves initiating a highly exothermic reaction in a powder mixture. For Zr(C,N)-ZrB₂ composites, reactants include zirconium, hexagonal boron nitride (h-BN), and carbon powders. mdpi.com The ratio of ZrC to ZrN in the resulting solid solution can be controlled by adjusting the initial amounts of carbon and h-BN. mdpi.com

Mechanochemical Synthesis: High-energy ball milling can be used to synthesize nanostructured carbonitride powders. For instance, (Hf,Zr)(C,N) powders have been created by milling elemental hafnium, zirconium, and carbon in a nitrogen atmosphere. semanticscholar.org This process, known as a mechanically induced self-sustaining reaction (MSR), can produce homogeneous powders with submicron particles ranging from 10 to 500 nm after just 30 minutes of treatment. semanticscholar.org

Reactive Magnetron Sputtering: This physical vapor deposition (PVD) technique is used to deposit thin films. By varying the nitrogen flux during the sputtering of a zirconium target, the crystal structure of the resulting film transitions from a hexagonal close-packed (hcp) solid solution to a cubic ZrN phase. iipseries.org

Zirconium Oxycarbonitride (Zr(C,N,O)) Synthesis: The incorporation of oxygen alongside carbon and nitrogen results in zirconium oxycarbonitride, a complex solid solution.

Carbothermal Reduction and Nitridation: A common route involves the carbothermal reduction of zirconium dioxide (ZrO₂) in a nitrogen atmosphere. researchgate.net This process can yield single-phase zirconium oxycarbonitride at temperatures around 1600°C using zirconia and graphite (B72142) as raw materials. researchgate.net The resulting material belongs to the pseudoternary “ZrO–ZrN–ZrC” system and has a cubic crystal structure. google.com The precise composition and lattice parameters are dependent on the reaction temperature and the initial carbon content. google.com

Sol-Gel Synthesis: Nanosized this compound can be synthesized via a sol-gel route using zirconium n-propoxide and saccharose as a carbon source. Heat treatment above 1200°C leads to the formation of this compound with some oxygen dissolved in the lattice, effectively creating an oxycarbide. researchgate.net

The microstructure of these materials is a direct consequence of the synthesis route. SHS can result in partially fused grains, indicating that reaction temperatures approach the melting points of the products. mdpi.com In contrast, mechanochemical synthesis yields nanostructured powders with a homogeneous composition. semanticscholar.org For oxycarbonitrides produced from carbothermal reduction of ZrO₂, the reaction temperature and carbon content influence the final phase composition and crystallite size. google.com

Table 1: Synthesis Methods and Microstructural Features of Zr(C,N) and Zr(C,N,O)

Compound Synthesis Method Raw Materials Key Process Parameters Resulting Microstructure
Zr(C,N) Self-Propagating High-Temperature Synthesis (SHS) Zirconium, Hexagonal Boron Nitride, Carbon Reactant Stoichiometry Irregular, partially fused grains
(Hf,Zr)(C,N) Mechanochemical Synthesis (High-Energy Ball Milling) Hafnium, Zirconium, Carbon, Nitrogen Atmosphere Milling Duration (e.g., 30 min) Homogeneous, nanostructured powder (10-500 nm particles) semanticscholar.org
Zr(C,N,O) Carbothermal Reduction of ZrO₂ Zirconium Dioxide, Carbon, Nitrogen Atmosphere Temperature (1400-1650°C), Carbon Content (15-31%) google.com Cubic crystalline phase; composition and lattice parameter (4.600-4.654 Å) depend on parameters google.com

| ZrCₓOᵧ | Sol-Gel followed by Heat Treatment | Zirconium n-propoxide, Saccharose | Heat treatment >1200°C | Nanosized crystallites (90-150 nm) with dissolved oxygen researchgate.net |

Performance Enhancement through Nitrogen Doping

The intentional introduction of nitrogen into the this compound lattice, or nitrogen doping, significantly enhances the material's performance characteristics, particularly its resistance to extreme environments.

Enhanced Ablation Resistance: One of the most significant benefits of nitrogen doping is the improved ablation resistance of this compound ceramics. utexas.edumst.edu During ablation, nitrogen atoms preferentially bond with zirconium atoms at temperatures below the melting point of the oxide layer. utexas.edumst.edu This leads to the formation of a robust and stable Zr-C-N-O oxide network structure. utexas.edumst.edu This network minimizes the loss of oxide material and helps maintain the structural integrity of the ceramic under the extreme conditions of ablation. utexas.edumst.edu Transmission electron microscopy (TEM) has revealed that this process is associated with the precipitation of nanocarbon and distinct Zr–C–N–O phases at the interface between the oxidized and unoxidized zones. utexas.edu

Improved Mechanical Properties: For coatings, nitrogen content plays a crucial role in determining mechanical properties. In ZrNₓ coatings deposited by reactive sputtering, both hardness and elastic modulus have been shown to increase with a higher nitrogen flow rate during deposition. iipseries.org

Tailored Optical and Thermal Properties: Nitrogen doping can also be used to engineer the optical properties of zirconium-based ceramics. Introducing nitrogen into the zirconium oxide lattice can narrow the material's optical band gap, making it sensitive to visible light and thus useful for photocatalytic applications. utexas.edunih.gov In spectrally selective coatings for solar thermal applications, such as ZrOₓ/ZrC–ZrN/Zr structures, an optimal concentration of nitrogen is necessary to achieve high solar absorptivity (α ~ 0.9). iipseries.org

Table 2: Effects of Nitrogen Doping on this compound Performance

Property Effect of Nitrogen Doping Mechanism Reference
Ablation Resistance Significantly enhanced Formation of a robust Zr-C-N-O oxide network that minimizes material loss. utexas.edumst.edu utexas.edumst.edu
Hardness Increased (in coatings) Varies with nitrogen content in the lattice. iipseries.org iipseries.org
Elastic Modulus Increased (in coatings) Varies with nitrogen content in the lattice. iipseries.org iipseries.org
Optical Band Gap Narrowed (in ZrO₂-ₓNₓ) Introduction of nitrogen into the oxide lattice. utexas.edunih.gov utexas.edunih.gov

| Solar Absorptivity | Optimized | An optimal nitrogen concentration is required for peak performance in selective coatings. iipseries.org | iipseries.org |

Functionally Graded this compound Materials

Functionally graded materials (FGMs) are advanced composites characterized by a gradual variation in composition and microstructure over their volume. mdpi.comiau.ir This gradient results in corresponding changes in the material's properties, allowing for the design of components that combine the distinct advantages of different materials, such as the high-temperature resistance of a ceramic with the toughness of a metal. utexas.edumst.edu

A key application for this compound in FGMs is in creating a transition from a pure ceramic surface to a metallic substrate. This approach helps to mitigate thermal stresses that arise from mismatches in the coefficient of thermal expansion between the ceramic and metal layers, which is a common cause of failure in traditional composite structures. google.com

Several fabrication techniques can be employed to create ZrC-based FGMs:

Powder Metallurgy: This is a common method for producing bulk FGMs where layers of powder with varying compositions are stacked and then sintered. google.com

Vapor Deposition: Techniques like Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are suitable for creating FGM coatings. semanticscholar.orgiau.ir By controlling the gas composition and deposition parameters over time, a graded layer can be accurately produced. iau.ir

Additive Manufacturing: Advanced methods like additive manufacturing offer precise control over the material composition at each point, enabling the fabrication of complex FGM geometries. iau.ir A specific example is Freeze-form Extrusion Fabrication (FEF) , which has been used to produce FGM parts consisting of this compound and tungsten (W). utexas.edumst.edu In this process, aqueous-based colloidal suspensions of ZrC and W are extruded to build test bars with a graded composition, for example, from 100% ZrC to a 50% W-50% ZrC mixture. utexas.edumst.edu These parts are then sintered at high temperatures (e.g., 2300°C) to achieve densification. utexas.edumst.edu

Research on ZrC-W FGMs fabricated via FEF has shown that while this method allows for the creation of graded structures, achieving high relative density (47-70%) can be challenging compared to conventional isopressed samples (94.4-99.8%). utexas.edu The microstructure of the resulting FGM shows the graded distribution of the constituent phases, which in turn dictates the local mechanical properties, such as flexural strength. utexas.edumst.edu

Table 3: Compound Names Mentioned

Compound Name Chemical Formula
This compound ZrC
Zirconium Nitride ZrN
Zirconium Carbonitride Zr(C,N)
Zirconium Oxycarbonitride Zr(C,N,O) or ZrCₓOᵧNₙ
Zirconium Dioxide / Zirconia ZrO₂
Hafnium Hf
Tungsten W
Boron Nitride BN
Carbon C
Zirconium Diboride ZrB₂

Future Research Directions in Zirconium Carbide Materials Science

Development of Novel Synthesis and Processing Routes for Tailored Microstructures

Future research will focus on developing innovative synthesis and processing methods to create zirconium carbide with precisely controlled microstructures, which in turn dictates its properties. Current methods like carbothermal reduction, chemical vapor deposition, and spark plasma sintering present challenges in achieving ideal stoichiometry and uniform grain structures. osti.govwikipedia.orgmst.edunanorh.com

A significant area of investigation is the refinement of solution-based processing , such as sol-gel routes. researchgate.net These methods offer the potential for mixing reactants at a molecular level, which can lead to lower synthesis temperatures and the formation of nanocrystalline powders with tailored structures. researchgate.net For instance, using zirconium propoxide and furfuryl alcohol as precursors has shown promise in synthesizing nanocrystalline ZrC at temperatures as low as 1250°C. researchgate.net Further research into precursor chemistry, concentration, and thermal processing parameters will enable finer control over particle size, distribution, and purity. researchgate.net

Another promising avenue is the advancement of additive manufacturing (AM) , particularly extrusion-based methods, for fabricating complex ZrC geometries. nasa.gov Research in this area will explore the optimization of ink compositions, including the use of additives like Nano Crystalline Cellulose (NCC) and vanadium carbide (VC), to improve printability and the mechanical properties of the sintered components. nasa.gov Future studies may also investigate post-printing treatments to enhance the performance of 3D-printed ZrC structures. nasa.gov

Furthermore, exploring novel sintering aids and techniques is crucial for achieving high-density ZrC components at lower temperatures. mst.edumdpi.com While sintering aids can promote densification, their potential negative effects on properties like oxidation resistance need to be carefully evaluated. mdpi.comresearchgate.netnih.gov Research into alternative sintering methods, such as field-assisted sintering technology (FAST), could also offer pathways to densify ZrC while controlling grain growth. duke.edu

The development of methods to produce porous ZrC with controlled porosity is another key research direction. tandfonline.com This includes techniques like in-situ reaction and partial sintering, where precise control over the heating rate is essential to avoid cracking and achieve shape stability. tandfonline.com

A summary of promising synthesis and processing routes and their potential for microstructural control is presented in the table below.

Synthesis/Processing RoutePotential for Microstructural ControlKey Research Focus
Sol-Gel Synthesis Nanocrystalline powders, tailored particle size and distribution. researchgate.netPrecursor chemistry, processing parameters. researchgate.net
Additive Manufacturing Complex geometries, functionally graded materials. nasa.govInk composition, additive selection, post-processing. nasa.gov
Advanced Sintering High-density components, fine-grained microstructures. mst.edumdpi.comNovel sintering aids, alternative sintering techniques. mdpi.comduke.edu
Porous Ceramic Fabrication Controlled porosity and pore structure. tandfonline.comIn-situ reaction parameters, heating profiles. tandfonline.com

Advanced Characterization under Operando and Extreme Conditions

To truly understand and predict the performance of this compound in demanding environments, future research must increasingly employ advanced characterization techniques under operando and extreme conditions. Operando characterization, which involves analyzing a material while it is functioning, provides crucial insights that bridge the gap between idealized laboratory tests and real-world applications. acs.orgnumberanalytics.com

A key focus will be on studying the dynamic structural and chemical changes that ZrC undergoes at ultra-high temperatures, in corrosive atmospheres, and under irradiation. Techniques like in situ and operando infrared (IR) spectroscopy, X-ray absorption spectroscopy (XAS), and near-ambient-pressure X-ray photoelectron spectroscopy (NAP-XPS) will be instrumental in this regard. acs.orguibk.ac.atrsc.org These methods allow for the real-time observation of catalyst surfaces and structural transformations during reactions, providing a direct link between the material's state and its performance. acs.orguibk.ac.atrsc.org

For example, operando studies can elucidate the mechanisms of oxidation and passivation of ZrC, which are critical for its application in nuclear reactors and hypersonic vehicles. engconfintl.org Understanding how protective oxide layers form and behave at temperatures above 1000 K is a significant knowledge gap that needs to be addressed. engconfintl.org Advanced microscopy techniques, such as scanning transmission electron microscopy (STEM), will be vital for detailed microstructural analysis of the corrosion layers and the interface between ZrC and its oxide. rsc.org

Furthermore, the response of ZrC to extreme conditions like those encountered in hypersonic flight, where temperatures can exceed 10,000 K, requires specialized characterization. colorado.edu This includes investigating the material-environment interactions, such as surface chemistry, phase changes, and in-depth chemical processes that influence surface heating. colorado.edu

The table below summarizes key advanced characterization techniques and their potential applications in understanding ZrC behavior.

Characterization TechniqueApplication for this compound
Operando IR Spectroscopy Unraveling adsorbate-induced structural changes in catalytic applications. acs.org
Operando X-ray Absorption Spectroscopy (XAS) Studying the oxidation state and local atomic structure during reactions. numberanalytics.comrsc.org
Near-Ambient-Pressure XPS (NAP-XPS) Analyzing the surface chemistry of ZrC under gaseous environments. rsc.org
In situ Visualization Microscopy Imaging ongoing catalytic reactions and surface transformations. rsc.org
Scanning Transmission Electron Microscopy (STEM) Detailed microstructural analysis of corrosion layers and interfaces. rsc.org

Integration of Multi-Scale Computational Modeling with Experimental Validation

The integration of multi-scale computational modeling with rigorous experimental validation is a critical future research direction for accelerating the design and development of this compound materials. Computational methods can provide fundamental insights into material properties and behavior that are often difficult or impossible to obtain through experiments alone. mit.edu

A significant focus will be on using computational tools to predict the synthesizability and stability of new ZrC-based materials, including high-entropy ceramics. duke.edutu-dresden.de For instance, the Disordered Enthalpy-Entropy Descriptor (DEED) method has successfully predicted hundreds of new ceramic formulations with potential for extreme environment applications. duke.edutu-dresden.de Future work will involve refining these predictive models and using them to guide experimental synthesis efforts.

Atomistic simulations, such as those based on Density Functional Theory (DFT), will continue to be crucial for understanding the fundamental properties of ZrC at the atomic level. researchgate.net These simulations can elucidate the mechanisms of oxidation on different crystal surfaces, the role of vacancies and impurities on thermophysical properties, and the nature of bonding at interfaces. researchgate.netencyclopedia.pubceramics.org For example, DFT studies combined with atomistic thermodynamic modeling can be used to study the oxidation processes on various low-index surfaces of ZrC. researchgate.nethal.science

At a larger scale, computational fluid dynamics (CFD) and material response modeling will be essential for predicting the performance of ZrC components in complex environments, such as hypersonic flight. colorado.edu These models can simulate the coupled processes of heat transfer, gas-surface chemistry, and material degradation, aiding in the design of thermal protection systems. colorado.edu

Crucially, all computational predictions must be validated through targeted experiments. This synergistic approach, where modeling guides experimentation and experimental results refine the models, will be key to advancing our understanding of ZrC. For example, while theoretical studies have explored the effect of vacancy ordering on the properties of substoichiometric ZrC, further experimental work is needed to confirm these predictions and resolve conflicting results. ceramics.org

The table below highlights key computational methods and their role in advancing ZrC materials science.

Computational MethodApplication in this compound Research
Disordered Enthalpy-Entropy Descriptor (DEED) Predicting the synthesizability of new high-entropy carbide formulations. duke.edutu-dresden.de
Density Functional Theory (DFT) Investigating atomic-level properties, oxidation mechanisms, and defect behavior. researchgate.netceramics.org
Atomistic Thermodynamics Studying surface stability and morphology under different environmental conditions. researchgate.nethal.science
Computational Fluid Dynamics (CFD) Modeling material-environment interactions in extreme environments like hypersonic flight. colorado.edu

Design of this compound-Based Composites for Specific High-Performance Applications

A significant area of future research lies in the design and development of this compound-based composites to overcome the inherent limitations of monolithic ZrC and tailor its properties for specific high-performance applications. mdpi.com For instance, while ZrC has a high melting point, its oxidation resistance is limited at temperatures above 800°C. wikipedia.org

One promising approach is the development of Carbon/Carbon (C/C)-ZrC composites . mdpi.comresearchgate.netnih.gov These composites offer a potential solution to reduce the density of ZrC for aerospace applications, improve fracture toughness, and enhance chemical stability. mdpi.comresearchgate.netnih.gov Future research will focus on optimizing the processing of these composites to achieve a desirable balance of properties.

Another important class of composites is ZrC-SiC . The addition of silicon carbide (SiC) to a ZrC matrix can significantly improve its oxidation resistance, allowing the composite to withstand higher temperatures. wikipedia.orgmdpi.com Research in this area will continue to explore the optimal composition and microstructure of ZrC-SiC composites for applications such as thermal protection systems in hypersonic vehicles. wikipedia.orgmdpi.com The synthesis of SiC-ZrC composite powders with homogeneous mixing and controlled microstructure, for example through carbothermal reduction, is a key area of investigation. cas.cz

The incorporation of other additives, such as molybdenum disilicide (MoSi₂), into the ZrC matrix is also a promising research direction. mdpi.commdpi.com MoSi₂ can act as a sintering aid, promoting densification at lower temperatures, and can also react to form SiC in-situ, which can refine the grain structure and improve mechanical properties. mdpi.com

Furthermore, the development of high-entropy carbides (HECs) , which contain multiple principal metallic elements, opens up a vast compositional space for designing new materials with unique property combinations. tandfonline.com Research on HECs will involve exploring different elemental combinations, understanding the role of configurational entropy in stabilizing the crystal structure, and characterizing their mechanical, thermal, and chemical properties. tandfonline.com

The table below summarizes some key ZrC-based composite systems and their targeted property improvements.

Composite SystemTargeted Property ImprovementPotential Applications
C/C-ZrC Reduced density, improved fracture toughness. mdpi.comresearchgate.netAerospace components, wing leading edges. mdpi.comresearchgate.net
ZrC-SiC Enhanced oxidation resistance. wikipedia.orgmdpi.comThermal protection systems, hypersonic vehicles. wikipedia.orgmdpi.com
ZrC-MoSi₂ Improved densification, refined microstructure, enhanced mechanical properties. mdpi.comHigh-temperature structural components. mdpi.com
High-Entropy Carbides Tailorable properties through compositional design. tandfonline.comWear-resistant coatings, high-temperature structural materials. tandfonline.com

Understanding Long-Term Behavior and Degradation in Relevant Environments

A critical area for future research is to gain a comprehensive understanding of the long-term behavior and degradation mechanisms of this compound in environments relevant to its intended applications. This is particularly important for ensuring the reliability and safety of components used in aerospace, nuclear reactors, and other high-stakes technologies. encyclopedia.pub

One of the primary degradation mechanisms for ZrC is oxidation at elevated temperatures. mdpi.comresearchgate.net While the general oxidation behavior is known, the precise kinetics and mechanisms, especially under the complex conditions of hypersonic flight or within a nuclear reactor core, are not fully understood. mdpi.comengconfintl.org Future research will need to investigate the influence of factors such as temperature, oxygen partial pressure, and the presence of other gases on the oxidation rate and the properties of the resulting oxide scale. engconfintl.orgrsc.org For example, studies have shown that the corrosion of ZrC in high-temperature water vapor, relevant to loss-of-coolant accidents in nuclear reactors, results in the formation of different phases of zirconium dioxide depending on the temperature. rsc.org

The stoichiometry of this compound, which can vary over a wide range, significantly impacts its properties and long-term stability. mdpi.comencyclopedia.pub The presence of carbon vacancies can affect the material's mechanical and thermal properties, as well as its chemical stability. encyclopedia.pubceramics.org Further research is needed to fully understand the relationship between stoichiometry, vacancy ordering, and long-term performance, particularly under irradiation and at high temperatures. ceramics.org

In the context of nuclear applications , understanding the response of ZrC to irradiation is paramount. osti.govwikipedia.org This includes studying the effects of neutron irradiation on its crystal structure, mechanical properties, and dimensional stability. Research in this area will be crucial for qualifying ZrC as a coating for nuclear fuel particles or as a matrix material for advanced reactor concepts. osti.govwikipedia.org

The table below outlines key degradation mechanisms and the corresponding research focus areas.

Degradation MechanismRelevant EnvironmentKey Research Focus
Oxidation High-temperature air, hypersonic flight. mdpi.comresearchgate.netOxidation kinetics, oxide scale formation and properties. engconfintl.orgrsc.org
Corrosion High-temperature water vapor (nuclear reactors). rsc.orgCorrosion kinetics, phase evolution of corrosion products. rsc.org
Influence of Stoichiometry High-temperature and irradiation environments. encyclopedia.pubceramics.orgRelationship between carbon vacancy concentration and ordering, and long-term performance. ceramics.org
Irradiation Damage Nuclear reactor core. osti.govwikipedia.orgEffects of neutron irradiation on microstructure and properties. osti.govwikipedia.org

Exploration of this compound in Emerging Technologies

Beyond its established and developing roles in aerospace and nuclear applications, future research will explore the potential of this compound in a variety of emerging technologies. The unique combination of properties offered by ZrC, particularly in its nano-structured form, opens up new possibilities.

One such area is in advanced textiles . Nano-zirconium carbide has the ability to efficiently absorb visible light and reflect infrared radiation, making it a candidate for incorporation into fibers for new types of thermal insulation and temperature-regulating textiles. nanorh.comsamaterials.comus-nano.comssnano.com Research will focus on optimizing the concentration and distribution of ZrC nanoparticles within the fibers to maximize their thermal properties. samaterials.com

In the field of electronics and photonics , the high emissivity and current capacity of ZrC at elevated temperatures make it a promising material for thermo-photovoltaic radiators and field emitter arrays. wikipedia.org Further investigation is needed to develop and characterize ZrC-based components for these applications. The potential for using ZrC in semiconductors and other electronic components where high-performance materials are essential is also an area of growing interest. dataintelo.com

This compound's catalytic properties are also beginning to be explored. For instance, the formation of a reactive this compound phase has been observed during the in-situ activation of a Ni-Zr alloy for methane (B114726) dry reforming. uibk.ac.at This suggests potential applications for ZrC in catalysis, which warrants further investigation into its activity and stability for various chemical reactions.

The energy sector also presents new opportunities for ZrC. Its excellent energy storage characteristics make it a material of interest for research in various energy technologies. ssnano.com There is also emerging interest in exploring the use of this compound in renewable energy technologies, such as solar and wind power, although specific applications are still in the early stages of research. dataintelo.com

The table below highlights some emerging technologies where ZrC could play a significant role and the key properties being leveraged.

Emerging TechnologyKey this compound PropertyResearch Focus
Advanced Textiles Visible light absorption, infrared reflectance. samaterials.comus-nano.comOptimization of nanoparticle incorporation in fibers. samaterials.com
Thermo-photovoltaic Radiators High emissivity, high current capacity at high temperatures. wikipedia.orgComponent development and characterization.
Catalysis Formation of reactive carbide phases. uibk.ac.atCatalytic activity and stability for various reactions.
Energy Storage & Conversion High energy storage characteristics. ssnano.comMaterial development for renewable energy applications. dataintelo.com
Electronics High-temperature stability, electrical conductivity. dataintelo.comDevelopment of ZrC-based components for high-performance electronics. dataintelo.com

Q & A

Basic Research Questions

Q. What are the fundamental thermodynamic considerations when synthesizing zirconium carbide via carbothermal reduction?

  • Methodological Answer : The carbothermal reduction of zirconium precursors (e.g., zirconium acetate) with carbon sources (e.g., sucrose) requires precise control of molar ratios (C:Zr = 3–7) and atmospheres (vacuum/argon). Thermogravimetric analysis (TGA) reveals phase transitions at 1200–1400°C, with vacuum conditions favoring ZrC purity by minimizing oxide formation. Researchers should optimize carbon excess to suppress ZrO₂ intermediates .

Q. How can the crystallographic and mechanical properties of ZrC be experimentally validated?

  • Methodological Answer : X-ray diffraction (XRD) confirms cubic ZrC (FCC, lattice constant 0.4685 nm). Nanoindentation tests measure hardness (~24.4 GPa), while three-point bending evaluates fracture toughness (2.8 MPa·m⁰.⁵). Cross-reference with density (6.73 g/cm³) and electrical conductivity (78 µΩ·cm) to ensure consistency with literature benchmarks .

Q. What are the standard protocols for characterizing ZrC oxidation resistance in high-temperature environments?

  • Methodological Answer : Isothermal oxidation tests at 700–1200°C in air quantify weight gain via TGA. Post-test Raman spectroscopy identifies ZrO₂ and CO/CO₂ byproducts. For controlled studies, use inert gas purges to isolate oxidation kinetics from atmospheric variables .

Advanced Research Questions

Q. How can contradictory data on ZrC synthesis yields from different methods (e.g., carbothermal vs. SHS) be resolved?

  • Methodological Answer : Discrepancies arise from reaction kinetics (e.g., self-propagating high-temperature synthesis (SHS) vs. slow carbothermal reduction). Compare activation energies via Arrhenius plots and phase purity via XRD/Raman. For nanocrystalline ZrC, mechanosynthesis (ball milling) achieves preparative yields but requires post-sintering to remove impurities .

Q. What computational approaches are used to predict the high-temperature stability of 2D ZrC MXenes?

  • Methodological Answer : Density functional theory (DFT) calculates binding energies to assess structural integrity. Comparative studies between Zr₃C₂Tₓ and Ti₃C₂Tₓ MXenes show ZrC retains 2D morphology up to 1000°C due to stronger Zr-C bonds. Pair simulations with in situ TEM heating experiments (up to 1200°C) to validate thermal stability .

Q. What advanced techniques improve ZrC’s performance in extreme environments (e.g., nuclear reactors)?

  • Methodological Answer : Plasma-enhanced chemical vapor deposition (PE-CVD) applies ZrC coatings on fuel cladding to enhance neutron absorption. Test irradiation resistance via proton/ion bombardment, monitoring defect formation with positron annihilation spectroscopy. For oxidation-prone applications, alloy with TaC or HfC to form protective oxide layers .

Q. How does particle size (micro vs. nano) influence ZrC’s mechanical and thermal properties?

  • Methodological Answer : Nano-ZrC (50–100 nm) exhibits higher surface activity and sinterability but lower fracture toughness. Use spark plasma sintering (SPS) at 1800°C to consolidate nanopowders, achieving 99% density. Compare thermal conductivity (laser flash analysis) and hardness between micro- and nano-structured samples .

Methodological Challenges & Solutions

Q. Why do ZrC-based composites exhibit variability in high-temperature strength?

  • Analysis : Inhomogeneous dispersion of secondary phases (e.g., SiC fibers) creates stress concentrators. Use statistical volume element (SVE) modeling to predict failure points. Experimental validation via creep testing (1400–1600°C) under uniaxial loads identifies optimal composite ratios .

Q. What strategies mitigate ZrC’s brittleness in cutting-tool applications?

  • Solution : Introduce ductile binders (e.g., Co/Ni) during sintering. Analyze crack propagation via in situ SEM mechanical testing. For nano-ZrC, graphene reinforcement improves toughness by 30% while maintaining hardness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.